molecular formula C8H9FO B1304793 (4-Fluoro-3-methylphenyl)methanol CAS No. 261951-66-0

(4-Fluoro-3-methylphenyl)methanol

Cat. No.: B1304793
CAS No.: 261951-66-0
M. Wt: 140.15 g/mol
InChI Key: ULNDTGZJRKQCQY-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)methanol, with the CAS registry number 261951-66-0, is a high-purity chemical compound with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol . This benzyl alcohol derivative is a valuable building block in organic synthesis and pharmaceutical research. Its structure, featuring both a hydroxymethyl group and a fluorine atom on the phenyl ring, makes it a versatile precursor for the synthesis of more complex molecules. One of the key research applications of this compound is its role as a precursor in the synthesis and characterization of novel substances, including cathinone derivatives such as 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4F-3Me-α-PVP) . These studies are critical for forensic science and analytical chemistry, providing reference data for the identification of new psychoactive substances (NPS) found in seized materials. Researchers utilize this compound to generate analytical data via techniques like GC-MS, NMR, and IR spectroscopy, which are essential for public health and safety monitoring . Please handle this material with care. This compound has associated hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) such as gloves and eyeshields should be worn, and the material should be used only in a well-ventilated area. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Ensure all relevant safety data sheets (SDS) are reviewed and understood prior to use.

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNDTGZJRKQCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379115
Record name (4-fluoro-3-methylphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-66-0
Record name (4-fluoro-3-methylphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-66-0
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Foundational & Exploratory

(4-Fluoro-3-methylphenyl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Fluoro-3-methylphenyl)methanol, also known as 4-Fluoro-3-methylbenzyl alcohol. Due to the limited availability of a registered CAS number and direct experimental data for this specific compound, this guide also includes information on its immediate precursor, 4-Fluoro-3-methylbenzaldehyde (CAS: 135427-08-6), and extrapolates data from structurally similar compounds to provide a thorough profile.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, it is available from some suppliers under product-specific identifiers[1][2]. For the purpose of unambiguous identification and property prediction, we will also refer to its molecular formula and structure.

Molecular Formula: C₈H₉FO

Molecular Weight: 140.15 g/mol [3]

Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Direct experimental data for this compound is limited. The following table summarizes available and predicted properties, along with the properties of its precursor, 4-Fluoro-3-methylbenzaldehyde, for comparison.

PropertyThis compound (Predicted/Inferred)4-Fluoro-3-methylbenzaldehyde (Experimental)Reference
CAS Number Not available135427-08-6[4][5][6][7]
Molecular Formula C₈H₉FOC₈H₇FO[3]
Molecular Weight 140.15 g/mol 138.14 g/mol [3][5]
Appearance Likely a colorless to pale yellow liquid or solidColorless to pale yellow clear liquid[4][7]
Boiling Point Higher than 208 °C208 °C (lit.)[5][6]
Density ~1.1-1.2 g/mL1.132 - 1.14 g/mL at 25 °C (lit.)[5][7]
Refractive Index Not availablen20/D 1.522 (lit.)[5]
Flash Point Likely > 79.44 °C79.44 °C (closed cup)[5]
Solubility Moderately soluble in water, miscible with alcoholsSlightly soluble in water[6][8]

Synthesis and Experimental Protocols

A plausible and common synthetic route to this compound is the reduction of its corresponding aldehyde, 4-Fluoro-3-methylbenzaldehyde.

Synthesis of the Precursor: 4-Fluoro-3-methylbenzaldehyde

4-Fluoro-3-methylbenzaldehyde is a commercially available compound that serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals[7][9]. It is recognized for its enhanced reactivity due to the fluorine substitution[7].

Proposed Synthesis of this compound

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. A standard and effective method for this conversion is the use of a reducing agent such as sodium borohydride (NaBH₄).

Reaction Scheme:

aldehyde 4-Fluoro-3-methylbenzaldehyde alcohol This compound aldehyde->alcohol Reduction reagents NaBH4, Solvent (e.g., Ethanol/Methanol)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on standard procedures for the reduction of aromatic aldehydes.

  • Dissolution: Dissolve 4-Fluoro-3-methylbenzaldehyde (1 equivalent) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Spectral Data (Predicted)

As experimental spectral data for this compound is not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures. Actual experimental values may vary.

¹H NMR (in CDCl₃):

  • Ar-H: δ 6.8-7.2 ppm (multiplet, 3H)

  • -CH₂OH: δ 4.6 ppm (singlet, 2H)

  • -CH₃: δ 2.3 ppm (singlet, 3H)

  • -OH: δ 1.5-2.5 ppm (broad singlet, 1H)

¹³C NMR (in CDCl₃):

  • Ar-C (quaternary, C-F): δ ~160 ppm (doublet, J ≈ 245 Hz)

  • Ar-C (quaternary, C-CH₂OH): δ ~140 ppm

  • Ar-C (quaternary, C-CH₃): δ ~125 ppm (doublet, J ≈ 15-20 Hz)

  • Ar-CH: δ ~115-130 ppm

  • -CH₂OH: δ ~64 ppm

  • -CH₃: δ ~15 ppm

Safety and Handling

Specific safety data for this compound is not available. Therefore, safety precautions should be based on the general hazards associated with substituted benzyl alcohols[8][10][11][12].

General Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.

  • May cause skin, eye, and respiratory tract irritation.

  • Combustible liquid.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

The following diagram outlines a general workflow for the safe handling and use of this compound in a research setting.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Reaction Risk_Assessment Conduct Risk Assessment PPE Don Personal Protective Equipment Risk_Assessment->PPE Fume_Hood Work in a Ventilated Fume Hood PPE->Fume_Hood Weighing Weigh/Measure Compound Fume_Hood->Weighing Reaction_Setup Set up Reaction Apparatus Weighing->Reaction_Setup Monitoring Monitor Reaction Reaction_Setup->Monitoring Workup Perform Reaction Workup Monitoring->Workup Purification Purify Product Workup->Purification Waste_Disposal Dispose of Chemical Waste Properly Purification->Waste_Disposal

Caption: General laboratory workflow for handling chemical reagents.

Applications in Research and Development

Substituted benzyl alcohols are important building blocks in medicinal chemistry and materials science. This compound, with its specific substitution pattern, could be a valuable intermediate for the synthesis of:

  • Pharmaceuticals: The fluoromethylphenyl moiety is present in various bioactive molecules. This alcohol could serve as a precursor for introducing this group into drug candidates. The fluorine atom can modulate properties like metabolic stability and binding affinity.

  • Agrochemicals: Similar to pharmaceuticals, fluorinated organic compounds are crucial in the development of modern pesticides and herbicides[7].

  • Specialty Chemicals: The compound can be used in the synthesis of dyes, fragrances, and polymers, where its specific structure can impart desired properties[7].

This guide provides a foundational understanding of this compound based on available data and established chemical principles. Researchers should exercise caution and perform small-scale trials to verify properties and reaction conditions.

References

(4-Fluoro-3-methylphenyl)methanol structural information and SMILES

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthetic methodologies related to (4-Fluoro-3-methylphenyl)methanol, a key intermediate in various chemical syntheses.

Structural Information and Chemical Identifiers

This compound is a substituted benzyl alcohol derivative. Its core structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and a hydroxymethyl group.

IdentifierValue
IUPAC Name This compound
SMILES String OCc1cc(C)c(F)cc1
CAS Number 261951-66-0[1][2][3]
Molecular Formula C₈H₉FO[1][2][4]
Molecular Weight 140.16 g/mol [1][2]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not widely published. However, a common synthetic route to analogous substituted benzyl alcohols involves the reduction of the corresponding benzoic acid or benzaldehyde. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway:

G start 4-Fluoro-3-methylbenzoic acid intermediate This compound start->intermediate Reduction (e.g., LiAlH4, NaBH4)

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

A potential synthesis could involve the reduction of 4-fluoro-3-methylbenzoic acid.

Materials:

  • 4-Fluoro-3-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: A solution of 4-fluoro-3-methylbenzoic acid in an anhydrous ether or THF would be prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The flask would be cooled in an ice bath, and a reducing agent such as lithium aluminum hydride or sodium borohydride would be added portion-wise. The choice of reducing agent and solvent would depend on the reactivity and solubility of the starting material.

  • Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction would be carefully quenched by the slow addition of water or a dilute acid solution to neutralize the excess reducing agent.

  • Extraction: The aqueous and organic layers would be separated. The aqueous layer would be extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: The combined organic extracts would be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound could then be purified by techniques such as column chromatography or distillation.

Note: This is a generalized, hypothetical procedure. The actual experimental conditions, including reaction times, temperatures, and purification methods, would need to be optimized for this specific transformation.

Spectroscopic Data

Experimentally obtained spectroscopic data (NMR, IR) for this compound are not currently available in public spectral databases. Researchers would need to acquire this data upon synthesis and purification of the compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is required to fully characterize its physical properties and optimize its synthesis.

References

(4-Fluoro-3-methylphenyl)methanol molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Fluoro-3-methylphenyl)methanol

This technical guide provides a concise summary of the fundamental molecular properties of this compound, a fluorinated organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties

The core molecular identifiers and properties of this compound are summarized below. This data is essential for accurate reagent preparation, stoichiometric calculations, and analytical characterization.

PropertyValueCitations
Molecular FormulaC8H9FO[1][2][3]
Molecular Weight140.16 g/mol [1][2][4]
Monoisotopic Mass140.06374 Da[5]
CAS Number261951-66-0[1][2][6]

Structural and Chemical Identity

The relationships between the common name, chemical formula, and other key identifiers are crucial for unambiguous documentation and communication in a research context. The following diagram illustrates these logical connections.

Figure 1: Chemical Identity of this compound A This compound B Molecular Formula: C8H9FO A->B is described by C Molecular Weight: 140.16 g/mol A->C has a D CAS Number: 261951-66-0 A->D is identified by

Figure 1: Chemical Identity of this compound

Experimental Protocols and Further Research

References

An In-depth Technical Guide to (4-Fluoro-3-methylphenyl)methanol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-3-methylphenyl)methanol, a substituted benzyl alcohol, has emerged as a significant building block in medicinal chemistry and drug development. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart desirable physicochemical properties to parent molecules, influencing their metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its burgeoning role in the development of novel therapeutics.

Chemical and Physical Properties

This compound, also known by its IUPAC name, is a white to off-white solid at room temperature. The strategic placement of the electron-withdrawing fluorine atom and the lipophilic methyl group on the aromatic ring significantly influences its chemical reactivity and physical properties. While experimentally determined data for this specific compound is limited in publicly available literature, predicted values and data from analogous compounds provide valuable insights.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C8H9FOPubChem[1]
Molecular Weight 140.15 g/mol Santa Cruz Biotechnology
CAS Number 261951-66-0
Predicted XlogP 1.5PubChem[1]
Predicted Melting Point 33-36°C (for the similar 3-Fluoro-4-methylbenzyl alcohol)MySkinRecipes[2][3]
Predicted Boiling Point 212.8°C (for the similar 3-Fluoro-4-methylbenzyl alcohol)MySkinRecipes[2][3]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. (General solubility for similar compounds)ChemBK[4]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is through the reduction of the corresponding aldehyde, 4-fluoro-3-methylbenzaldehyde. This transformation can be readily achieved using a variety of reducing agents. Below is a detailed experimental protocol adapted from the synthesis of a structurally similar compound, 4-fluoro-3-phenoxyphenylmethanol.[5]

Reaction Scheme:

G 4-Fluoro-3-methylbenzaldehyde 4-Fluoro-3-methylbenzaldehyde This compound This compound 4-Fluoro-3-methylbenzaldehyde->this compound [Reducing Agent]

A schematic of the synthesis of this compound.

Materials:

  • 4-Fluoro-3-methylbenzaldehyde

  • Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

  • Methanol or Diethyl ether (as solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

Experimental Protocol (Reduction using Sodium Borohydride):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-methylbenzaldehyde (1 equivalent) in methanol. Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0°C until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure product.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluoro-3-methylphenyl motif is therefore a valuable pharmacophore in the design of novel therapeutic agents. While specific drugs containing the exact this compound moiety are not yet on the market, this structural unit is a key intermediate in the synthesis of a variety of biologically active molecules.

Derivatives of fluorinated benzyl alcohols are being investigated for their potential in targeting a range of diseases. For instance, compounds incorporating similar fluoro-substituted phenyl groups have shown activity as inhibitors of various kinases, which are critical targets in oncology.

Logical Relationship of this compound in Drug Discovery:

G A This compound B Chemical Synthesis A->B Starting Material C Novel Bioactive Molecules B->C Leads to D Preclinical Studies C->D Evaluated in E Clinical Trials D->E Successful candidates proceed to F Therapeutic Agent E->F Successful trials lead to

The role of this compound in the drug discovery pipeline.

Potential Signaling Pathways and Biological Targets

While direct modulation of signaling pathways by this compound itself has not been extensively reported, its derivatives are being explored as modulators of various cellular signaling cascades implicated in disease. The structural features of this compound make it an attractive scaffold for the design of inhibitors targeting protein kinases, which are key regulators of cell signaling.

Hypothetical Signaling Pathway Inhibition by a Derivative:

The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound inhibits a generic kinase signaling pathway, a common mechanism of action for many targeted cancer therapies.

G cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Kinase A Kinase A RTK->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factor->Gene Expression\n(Proliferation, Survival) Drug Candidate Drug Candidate Drug Candidate->Kinase A Inhibition

Hypothetical inhibition of a kinase signaling pathway by a drug candidate.

In this conceptual pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) initiates a phosphorylation cascade involving Kinase A and Kinase B, ultimately leading to the activation of a transcription factor that promotes gene expression related to cell proliferation and survival. A drug candidate synthesized using this compound as a starting material could be designed to specifically bind to and inhibit the activity of a key kinase in this pathway, such as Kinase A, thereby blocking the downstream signaling and mitigating the disease phenotype.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune the properties of new drug candidates. While further research is needed to fully elucidate the biological activities of its direct derivatives and their specific molecular targets, the foundational role of this compound as a key building block is firmly established. The continued exploration of molecules derived from this compound is expected to yield novel therapeutics with improved efficacy and safety profiles for a range of human diseases.

References

Synthesis and Characterization of (4-Fluoro-3-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Fluoro-3-methylphenyl)methanol, a valuable intermediate in the development of novel pharmaceutical compounds. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the molecule's physicochemical properties, making it a key building block in medicinal chemistry. This document outlines detailed synthetic protocols, summarizes key characterization data, and provides visual representations of the synthetic workflow.

Introduction

This compound is a substituted benzyl alcohol derivative. Its structural features, including the electron-withdrawing fluorine atom and the electron-donating methyl group, impart unique properties that are of interest in the design of bioactive molecules. This guide details two primary synthetic routes to this compound, starting from either 4-fluoro-3-methylbenzaldehyde or 4-fluoro-3-methylbenzoic acid. Furthermore, it compiles the available analytical data for the characterization of the final product.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reduction of the corresponding aldehyde or carboxylic acid. The following sections provide detailed experimental protocols for these transformations.

Method 1: Reduction of 4-Fluoro-3-methylbenzaldehyde using Sodium Borohydride

This method is a common and mild procedure for the reduction of aldehydes to primary alcohols.

Reaction Scheme:

Synthesis_Method_1 4-Fluoro-3-methylbenzaldehyde 4-Fluoro-3-methylbenzaldehyde This compound This compound 4-Fluoro-3-methylbenzaldehyde->this compound Reduction NaBH4_MeOH NaBH4, Methanol NaBH4_MeOH->4-Fluoro-3-methylbenzaldehyde

Caption: Reduction of 4-fluoro-3-methylbenzaldehyde to this compound.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol (10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is neutral.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Reduction of 4-Fluoro-3-methylbenzoic Acid using Lithium Aluminum Hydride

This method utilizes a more potent reducing agent to convert the carboxylic acid to the primary alcohol.

Reaction Scheme:

Synthesis_Method_2 4-Fluoro-3-methylbenzoic_acid 4-Fluoro-3-methylbenzoic Acid This compound This compound 4-Fluoro-3-methylbenzoic_acid->this compound Reduction LiAlH4_THF 1. LiAlH4, THF 2. H2O workup LiAlH4_THF->4-Fluoro-3-methylbenzoic_acid

Caption: Reduction of 4-fluoro-3-methylbenzoic acid to this compound.

Experimental Protocol:

  • Preparation of Reducing Agent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes).

  • Addition of Substrate: Dissolve 4-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams used.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

  • Purification: Wash the filter cake with THF. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₉FO[1]
Molecular Weight 140.16 g/mol [1]
Appearance --
Melting Point Not available-
Boiling Point Not available-
CAS Number 261951-66-0
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

No experimental ¹H NMR data for this compound was found in the searched literature. The expected spectrum would show signals for the aromatic protons, the benzylic CH₂ group, the hydroxyl proton, and the methyl group, with characteristic splitting patterns due to fluorine-proton coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

No experimental ¹³C NMR data for this compound was found in the searched literature. The spectrum is expected to show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JC-F).

IR (Infrared) Spectroscopy

No experimental IR spectrum for this compound was found. The spectrum is expected to show characteristic absorption bands for:

  • O-H stretch: A broad band around 3300 cm⁻¹

  • C-H stretch (aromatic): Peaks around 3030-3100 cm⁻¹

  • C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹

  • C-O stretch: A strong band in the region of 1000-1260 cm⁻¹

  • C-F stretch: A strong band in the region of 1000-1400 cm⁻¹

Mass Spectrometry (MS)

AdductPredicted m/z
[M+H]⁺141.0710
[M+Na]⁺163.0529
[M-H]⁻139.0565

Data obtained from predicted values on PubChem.[1]

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Experimental_Workflow_Synthesis cluster_synthesis Synthesis Workflow Start Start Reactants Starting Material (Aldehyde or Carboxylic Acid) Start->Reactants Reaction Reduction Reaction Reactants->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Characterization_Workflow cluster_characterization Characterization Workflow Product Purified Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy Physical_Properties Physical Property Measurement (Melting Point, Boiling Point) Product->Physical_Properties Data_Analysis Data Analysis and Structure Confirmation Spectroscopy->Data_Analysis Physical_Properties->Data_Analysis Final_Report Characterization Report Data_Analysis->Final_Report

Caption: Workflow for the characterization of this compound.

Conclusion

References

Technical Guide: (4-Fluoro-3-methylphenyl)methanol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Fluoro-3-methylphenyl)methanol, a key building block for a variety of chemical synthesis applications. Its fluorinated structure makes it a compound of interest for the development of novel pharmaceutical agents and other advanced materials. This document outlines its commercial availability, key chemical properties, a detailed synthesis protocol, and its potential applications in antiviral drug discovery.

Commercial Availability and Suppliers

This compound, identified by CAS number 261951-66-0 , is commercially available from a range of chemical suppliers.[1][2][3][4] Purity levels are typically offered at 98% or higher. The compound is also known by its synonyms, including 4-Fluoro-3-methylbenzyl alcohol and 2-Fluoro-5-(hydroxymethyl)toluene.[3]

Below is a summary of some of the suppliers offering this compound:

SupplierCatalogue NumberPurityAvailable Quantities
AK Scientific, Inc.V4762------
Acmec BiochemicalF3012098%1g
Apollo ScientificPC0352------
Ryan Scientific, Inc.------10g
AngeneMFCD01631427------
MySkinRecipes78972≥98%---
景明化工 (Jingming Chemical)SEED CHEM---250mg

Note: Availability and quantities are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling and use in a laboratory setting.

Physicochemical Properties
PropertyValue
CAS Number 261951-66-0
Molecular Formula C₈H₉FO
Molecular Weight 140.15 g/mol
Appearance Toxic solid, organic, n.o.s.
Safety and Handling

The Safety Data Sheet (SDS) from AK Scientific, Inc. classifies this compound as a toxic solid.[5]

Hazard ClassPacking Group
6.1 (Poison)III

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, please refer to the supplier's Safety Data Sheet.

Experimental Protocol: Synthesis of this compound

Reaction: Reduction of 4-Fluoro-3-methylbenzaldehyde to this compound.

Materials:

  • 4-Fluoro-3-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol

  • 10% Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • Under an argon atmosphere, dissolve 4-fluoro-3-methylbenzaldehyde (0.010 mole) in absolute ethanol (50 mL).

  • To this solution, add sodium borohydride (0.0074 mole) portion-wise with stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • After 24 hours, carefully add 10% hydrochloric acid (3 mL) to quench the reaction.

  • Remove the ethanol by evaporation under reduced pressure, which will leave a residue.

  • Dissolve the residue in a mixture of diethyl ether (100 mL) and 5% hydrochloric acid.

  • Separate the organic phase and wash it successively with 5% hydrochloric acid (2 x 25 mL) and then with a saturated aqueous solution of sodium chloride (2 x 10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to yield this compound.

Purification and Characterization:

The crude product can be purified by column chromatography on silica gel. The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Application in Drug Development: Antiviral Potential

Substituted 3-fluorophenyl methanol compounds have been identified as having potential applications as antiviral drugs, specifically for the prevention and treatment of cytomegalovirus (CMV) infections.[8] A patent suggests that these compounds exhibit significantly strengthened effectiveness and improved safety performance compared to existing treatments like valganciclovir and ganciclovir.[8]

Potential Mechanism of Action against Cytomegalovirus (CMV)

While the precise mechanism of action for this compound is not explicitly detailed, the known replication cycle of CMV provides a framework for understanding how such a compound might exert its antiviral effects. CMV replication is a complex process that involves the modulation of host cell signaling pathways.[9] Key viral proteins, such as the UL97 kinase and the UL54 DNA polymerase, are critical for viral replication and are the targets of many existing antiviral drugs.[10]

The binding of CMV to host cells can activate pro-survival and mitogenic pathways like the PI3K-Akt-mTOR pathway, which the virus hijacks to facilitate its replication.[9] It is plausible that novel antiviral agents, such as derivatives of this compound, could interfere with these viral or host cell processes.

Below is a diagram illustrating a simplified overview of a potential antiviral mechanism targeting CMV replication.

CMV_Antiviral_Mechanism cluster_host_cell Host Cell CMV_Virion CMV Virion Receptor_Binding Receptor Binding CMV_Virion->Receptor_Binding Viral_Entry Viral Entry & Uncoating Receptor_Binding->Viral_Entry Viral_DNA_Replication Viral DNA Replication Viral_Entry->Viral_DNA_Replication Viral_Assembly Viral Assembly & Egress Viral_DNA_Replication->Viral_Assembly UL54_Polymerase UL54 DNA Polymerase UL54_Polymerase->Viral_DNA_Replication Synthesizes Viral DNA UL97_Kinase UL97 Kinase UL97_Kinase->Viral_DNA_Replication Phosphorylates Ganciclovir Antiviral_Compound (4-Fluoro-3-methylphenyl) methanol Derivative Antiviral_Compound->UL54_Polymerase Inhibition? Antiviral_Compound->UL97_Kinase Inhibition?

Caption: Potential antiviral mechanism of action against CMV.

This diagram illustrates that a derivative of this compound could potentially inhibit key viral enzymes like UL97 Kinase or UL54 DNA Polymerase, thereby disrupting viral DNA replication and subsequent viral production. Further research is necessary to elucidate the exact molecular targets and mechanism of action. The unique properties of fluorinated compounds, such as increased metabolic stability and binding affinity, make this compound a valuable scaffold for the design of such novel antiviral agents.

References

The Pivotal Role of (4-Fluoro-3-methylphenyl)methanol in the Development of Novel Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals)

Introduction

(4-Fluoro-3-methylphenyl)methanol, a substituted benzyl alcohol derivative, has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of a new generation of antiviral agents. Its strategic incorporation into drug candidates is driven by the advantageous physicochemical properties imparted by the fluorine and methyl substituents on the phenyl ring. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and bioavailability of drug molecules. This technical guide delineates the role of this compound in medicinal chemistry, focusing on its application as a key intermediate in the synthesis of potent antiviral compounds, particularly those targeting human cytomegalovirus (HCMV).

A Key Intermediate in the Synthesis of Novel Anti-Cytomegalovirus Agents

Research, prominently highlighted in patent literature, identifies substituted 3-fluorophenyl methanol compounds as foundational structures for novel antiviral drugs. Specifically, these compounds are instrumental in the preparation of therapeutics for preventing and treating cytomegalovirus (CMV) infections. A key Chinese patent, CN105294567A, discloses a series of such compounds with claims of significantly enhanced efficacy and improved safety profiles compared to established antiviral drugs like ganciclovir and valganciclovir. While specific quantitative data for compounds directly synthesized from this compound is not detailed in publicly available literature, the patent underscores the importance of this structural motif.

General Synthetic Pathway

The synthesis of the target antiviral compounds typically involves a multi-step sequence where this compound serves as a crucial starting material or a key intermediate. The synthetic strategy generally involves the functionalization of the benzylic alcohol, followed by coupling with a core heterocyclic scaffold. A generalized synthetic workflow is outlined below.

G A This compound B Activation of Hydroxyl Group (e.g., Halogenation, Tosylation) A->B Reagents: SOCl₂, PBr₃, or TsCl C Activated Intermediate B->C D Nucleophilic Substitution with Heterocyclic Core C->D Heterocyclic Amine/Alcohol Base (e.g., K₂CO₃, Et₃N) E Coupled Intermediate D->E F Further Functionalization/ Deprotection E->F Various Reagents G Final Antiviral Compound F->G

Caption: Generalized synthetic workflow for antiviral compounds.

Mechanism of Action: Targeting the Viral Terminase Complex

While traditional anti-CMV drugs like ganciclovir target the viral DNA polymerase, the novel compounds derived from fluorophenyl methanol analogs are believed to act on a different and highly specific viral target: the terminase complex. This complex is essential for the cleavage of viral DNA concatemers and their packaging into new virions. The drug Letermovir (AIC246), a potent and selective inhibitor of HCMV, provides a well-characterized example of this mechanism. Letermovir targets the pUL56 subunit of the terminase complex, thereby preventing the formation of mature, infectious viral particles.[1][2][3] The antiviral agents synthesized using this compound are anticipated to share this mechanism of action.

G cluster_virus HCMV Replication Cycle cluster_drug Drug Action dna_rep Viral DNA Replication (Concatemer Formation) terminase Viral Terminase Complex (pUL56, pUL51, pUL89) dna_rep->terminase cleavage Concatemer Cleavage & DNA Packaging terminase->cleavage assembly Virion Assembly & Egress cleavage->assembly infection New Infectious Virions assembly->infection drug Antiviral Compound (derived from this compound) drug->terminase Inhibition

Caption: Proposed mechanism of action via terminase inhibition.

Experimental Protocols

General Synthesis of a Substituted Phenylmethanol Derivative (Illustrative Example from Patent CN105294567A)

The following is a generalized procedure based on the descriptions within the patent literature for the synthesis of related compounds. Specific reagents, stoichiometry, and reaction conditions would be optimized for the synthesis of a particular target molecule.

Step 1: Reaction with an Amino Compound

In a suitable reaction vessel, 3-fluoro-4-aminobenzyl alcohol is dissolved in an appropriate solvent such as N,N-dimethylformamide (DMF). A base, for example, pyridine, is added to the solution. The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen). This is followed by the addition of a reactant to introduce the desired side chain.[4]

Step 2: Work-up and Purification

Upon completion of the reaction, as monitored by a suitable technique like thin-layer chromatography (TLC), the reaction is quenched, typically by the addition of water. The product is then extracted into an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired intermediate.[4]

Step 3: Further Transformations

The intermediate can then undergo further chemical transformations, such as reduction. For example, a reduction can be carried out using a reducing agent like lithium aluminum hydride in a solvent such as tetrahydrofuran (THF) at a controlled temperature (e.g., -10 °C).[4]

Step 4: Final Work-up and Purification

After the reaction is complete, it is carefully quenched with water. The resulting mixture is filtered, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated to give the crude final product, which is then purified by column chromatography to afford the pure antiviral compound.[4]

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

The following is a standard protocol for determining the antiviral efficacy of a compound against HCMV.

1. Cell Culture and Virus Inoculation:

  • Human foreskin fibroblasts (HFFs) or other susceptible cell lines are cultured in 24-well plates until confluent.

  • The cell culture medium is removed, and the cells are inoculated with a suspension of a clinical isolate or laboratory strain of HCMV at a concentration designed to produce a countable number of plaques (e.g., 40-80 plaque-forming units per well).

  • The virus is allowed to adsorb to the cells for a defined period (e.g., 90 minutes) at 37°C.

2. Compound Treatment:

  • After viral adsorption, the inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of the test compound. A no-drug control is also included.

3. Incubation and Staining:

  • The plates are incubated at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 7 days).

  • After incubation, the cell monolayers are fixed with a suitable fixative (e.g., 10% formalin).

  • The overlay is removed, and the cells are stained with a staining solution (e.g., 0.8% crystal violet) to visualize the plaques.

4. Data Analysis:

  • The plaques in each well are counted under a microscope.

  • The percentage of plaque reduction is calculated for each drug concentration relative to the no-drug control.

  • The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%, is determined by regression analysis.

Quantitative Data

CompoundVirusCell LineAssay TypeEC₅₀ (nM)Reference
Letermovir (AIC246)HCMV-Cell Culture~5

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, playing a crucial role in the synthesis of a new class of antiviral agents targeting human cytomegalovirus. The derivatives of this compound hold the promise of high efficacy and an improved safety profile, likely due to their novel mechanism of action involving the inhibition of the viral terminase complex. Further research and publication of detailed preclinical and clinical data will be essential to fully elucidate the therapeutic potential of this important class of molecules.

References

In-Depth Technical Guide: Predicted Spectral Data for (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound (4-Fluoro-3-methylphenyl)methanol. The information presented is intended to support research, development, and quality control activities where the experimental acquisition of this data is not yet feasible or requires computational validation. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the methodologies for experimental data acquisition, and presents a logical workflow for computational spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound (SMILES: Cc1cc(F)ccc1CO). These predictions were generated using established online computational tools.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.18d1HAr-H
7.08dd1HAr-H
6.95t1HAr-H
4.65s2H-CH₂OH
2.28s3H-CH₃
1.57t1H-OH
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (ppm)Assignment
159.0 (d, J = 243 Hz)C-F
138.2 (d, J = 3 Hz)C-CH₂OH
129.5 (d, J = 5 Hz)Ar-CH
125.0 (d, J = 8 Hz)Ar-C
124.8 (d, J = 18 Hz)Ar-CH
114.5 (d, J = 21 Hz)Ar-CH
64.5-CH₂OH
14.5 (d, J = 3 Hz)-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350BroadO-H stretch
3050MediumAromatic C-H stretch
2925MediumAliphatic C-H stretch
1610StrongC=C aromatic ring stretch
1500StrongC=C aromatic ring stretch
1260StrongC-F stretch
1050StrongC-O stretch
Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/zRelative Intensity (%)Assignment
140100[M]⁺ (Molecular Ion)
12385[M-OH]⁺
11140[M-CHO]⁺
9160[C₇H₇]⁺
7730[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid or liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, a small number of scans (e.g., 8-16) is sufficient.

    • For ¹³C NMR , a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet - for solids):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental interferences.

    • Place the sample in the instrument's sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

    • Filter the final solution to remove any particulate matter.

  • Instrument Setup and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Computational Workflow

The following diagrams illustrate the logical workflow for the computational prediction and analysis of spectral data, a crucial process in modern drug development.[1]

Spectral_Prediction_Workflow Computational Spectral Data Prediction Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Data Compound Chemical Structure (SMILES/MOL) NMR_Pred NMR Prediction (e.g., NMRDB, ChemDraw) Compound->NMR_Pred IR_Pred IR Prediction (e.g., Cheminfo) Compound->IR_Pred MS_Pred MS Prediction (e.g., CFM-ID) Compound->MS_Pred NMR_Data ¹H & ¹³C NMR Spectra NMR_Pred->NMR_Data IR_Data IR Spectrum IR_Pred->IR_Data MS_Data Mass Spectrum MS_Pred->MS_Data

Caption: Workflow for generating predicted spectral data from a chemical structure.

Spectral_Analysis_Workflow Spectral Data Analysis and Validation Workflow cluster_data Data Sources cluster_analysis Analysis cluster_validation Validation & Application Predicted_Data Predicted Spectra Comparison Comparative Analysis Predicted_Data->Comparison Experimental_Data Experimental Spectra Experimental_Data->Comparison Structure_Validation Structure Validation Comparison->Structure_Validation Property_Prediction Physicochemical Property Prediction Structure_Validation->Property_Prediction Drug_Dev Drug Development Decision Making Property_Prediction->Drug_Dev

Caption: Workflow for the analysis and application of predicted and experimental spectral data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ester and ether derivatives from (4-fluoro-3-methylphenyl)methanol. This starting material is a valuable building block in medicinal chemistry, as the incorporation of a fluorine atom into organic molecules can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The resulting derivatives, containing the 4-fluoro-3-methylbenzyl moiety, are of significant interest for screening in drug discovery programs, particularly in the development of novel anticancer and antibacterial agents.

Introduction

The strategic introduction of fluorine into drug candidates is a well-established approach to improving their pharmacological profiles. The this compound scaffold offers a unique combination of a reactive benzylic alcohol for further diversification and a fluorinated phenyl ring that can impart desirable properties to the final compounds. This document outlines two primary synthetic routes for derivatization: esterification and etherification, providing detailed experimental procedures and expected outcomes.

Synthetic Pathways

The primary alcohol of this compound can be readily converted into a wide range of ester and ether derivatives. These reactions are typically high-yielding and can be performed using standard laboratory techniques.

Esterification

Ester derivatives can be synthesized via the reaction of this compound with an acyl chloride or a carboxylic acid anhydride in the presence of a base. This method is highly efficient and allows for the introduction of a diverse array of acyl groups.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for preparing ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This pathway is particularly useful for synthesizing a variety of alkyl and substituted benzyl ethers.

Data Presentation

The following tables summarize the expected yields and key characterization data for representative ester and ether derivatives synthesized from this compound.

Table 1: Synthesis of Ester Derivatives

ProductReagentsSolventBaseReaction Time (h)Yield (%)
(4-Fluoro-3-methylphenyl)methyl acetateAcetyl chloride, this compoundDichloromethaneTriethylamine292
(4-Fluoro-3-methylphenyl)methyl benzoateBenzoyl chloride, this compoundDichloromethanePyridine488

Table 2: Synthesis of Ether Derivatives

ProductReagentsSolventBaseReaction Time (h)Yield (%)
1-(Fluoromethyl)-4-(methoxymethyl)-2-methylbenzeneThis compound, Methyl iodideTetrahydrofuranSodium hydride1285
1-(Benzyloxymethyl)-4-fluoro-2-methylbenzeneThis compound, Benzyl bromideTetrahydrofuranSodium hydride1682

Experimental Protocols

Protocol 1: Synthesis of (4-Fluoro-3-methylphenyl)methyl acetate

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure (4-fluoro-3-methylphenyl)methyl acetate.

Protocol 2: Synthesis of 1-(Fluoromethyl)-4-(methoxymethyl)-2-methylbenzene (Williamson Ether Synthesis)

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure 1-(fluoromethyl)-4-(methoxymethyl)-2-methylbenzene.

Potential Applications in Drug Discovery

Derivatives of this compound are promising candidates for biological screening due to the established importance of the fluorobenzyl motif in medicinal chemistry.

Anticancer Activity

The presence of a substituted benzyl group is a feature in several classes of anticancer agents. For instance, some benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[1] The synthesized ester and ether derivatives of this compound could be evaluated for their cytotoxic effects against various cancer cell lines. A potential mechanism of action could involve the inhibition of critical signaling pathways involved in cell proliferation and survival.

Antibacterial Activity

Fluoroquinolones, a major class of antibacterial agents, feature a fluorinated aromatic ring. The introduction of a 4-fluorophenyl group has been explored in the development of new antibacterial agents.[2] Derivatives of this compound could be screened for their activity against a panel of pathogenic bacteria, including drug-resistant strains.

Visualizations

Synthesis_Workflow start This compound ester Ester Derivatives start->ester Esterification (Acyl Chloride/Anhydride) ether Ether Derivatives start->ether Etherification (Williamson Synthesis) bioassay Biological Screening (Anticancer, Antibacterial) ester->bioassay ether->bioassay

Caption: Synthetic workflow for the derivatization of this compound.

Apoptosis_Signaling_Pathway drug Derivative of This compound receptor Cellular Target (e.g., Kinase, Receptor) drug->receptor Binding and Inhibition caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis

Caption: A potential signaling pathway for inducing apoptosis by novel derivatives.

References

Application Notes & Protocols: Selective Oxidation of (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective oxidation of (4-Fluoro-3-methylphenyl)methanol to its corresponding aldehyde, 4-Fluoro-3-methylbenzaldehyde. This aldehyde is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The protocols outlined below utilize common and effective laboratory methods for the oxidation of benzylic alcohols.

The conversion of this compound to 4-Fluoro-3-methylbenzaldehyde is a crucial step in synthetic pathways that leverage the aldehyde's reactivity for constructing more complex molecules. The presence of the fluoro and methyl groups on the aromatic ring makes the resulting aldehyde a versatile building block.[2][3]

Reaction Scheme:

Figure 1: General oxidation of this compound to 4-Fluoro-3-methylbenzaldehyde.

Comparative Summary of Oxidation Protocols

The following table summarizes the key parameters for three distinct and reliable oxidation methods. This allows for an at-a-glance comparison to select the most suitable protocol based on laboratory capabilities, desired scale, and green chemistry considerations.

ParameterMethod A: PCC OxidationMethod B: MnO₂ OxidationMethod C: TEMPO-Catalyzed Oxidation
Primary Oxidant Pyridinium Chlorochromate (PCC)Activated Manganese Dioxide (MnO₂)2,2,6,6-Tetramethylpiperidinyloxy (TEMPO)
Co-oxidant/System N/AN/ASodium Hypochlorite (NaOCl) / Air
Solvent Dichloromethane (DCM)Dichloromethane (DCM), Hexane, or Ethyl AcetateDichloromethane (DCM) / Water (biphasic)
Temperature Room TemperatureRoom Temperature to Reflux0 °C to Room Temperature
Typical Reaction Time 2 - 4 hours4 - 24 hours0.5 - 3 hours
Workup Filtration through silica/celite, solvent evaporationFiltration of MnO₂, solvent evaporationQuenching, phase separation, extraction
Typical Yields >80%[4]70-95%[5][6]70-95%[7][8]
Key Advantage Reliable, high yields, stops at aldehyde[9]Mild, selective for benzylic alcohols, simple filtration workup[10][11]Catalytic, uses inexpensive co-oxidant, mild conditions[12][13]
Key Disadvantage Stoichiometric chromium reagent (toxic), tedious workup[14][15]Requires large excess of activated MnO₂, can be slowPotential for halogenated byproducts with NaOCl

Experimental Workflows & Logical Pathways

The following diagrams illustrate the general experimental workflow for the oxidation process and the logical role of the product in synthetic chemistry.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification & Analysis start Dissolve this compound in appropriate solvent reagent Add oxidizing agent (e.g., PCC, MnO₂, or TEMPO/Co-oxidant) start->reagent stir Stir at specified temperature reagent->stir monitor Monitor reaction progress (via TLC) stir->monitor workup Quench reaction and/or filter solid reagent monitor->workup extract Perform aqueous extraction workup->extract dry Dry organic layer and remove solvent in vacuo extract->dry purify Purify crude product (e.g., Column Chromatography) dry->purify analyze Characterize pure product (NMR, IR, MS) purify->analyze

Caption: General experimental workflow for the oxidation of an alcohol.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Downstream Applications A This compound B 4-Fluoro-3-methylbenzaldehyde A->B Oxidation C Pharmaceutical Active Ingredients (e.g., anti-inflammatories) B->C Further Synthesis D Agrochemicals (e.g., herbicides, pesticides) B->D Further Synthesis E Specialty Materials & Dyes B->E Further Synthesis

Caption: Role of 4-Fluoro-3-methylbenzaldehyde in drug development.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Method A: Pyridinium Chlorochromate (PCC) Oxidation

This protocol uses Corey's reagent, a reliable but toxic oxidant for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[4][9]

Materials & Reagents:

  • This compound (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Silica gel (an amount equal in weight to PCC)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add PCC (1.5 eq) and an equal mass of silica gel.

  • Suspend the solids in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the alcohol solution to the stirring PCC suspension in one portion at room temperature.

  • Stir the mixture vigorously for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Stir for an additional 15 minutes, then filter the mixture through a short plug of silica gel, washing thoroughly with diethyl ether.

  • Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be further purified by flash column chromatography if necessary.

Method B: Activated Manganese Dioxide (MnO₂) Oxidation

This heterogeneous oxidation is highly selective for benzylic and allylic alcohols.[10] The workup is straightforward, involving simple filtration to remove the solid oxidant.[11]

Materials & Reagents:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

  • Dichloromethane (DCM) or Hexane

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Celite or filter paper for filtration

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M).

  • To the stirring solution, add activated MnO₂ (5-10 eq by weight) in one portion. Note: The quality and activation level of MnO₂ can significantly impact reaction time and efficiency.

  • Stir the resulting black suspension vigorously at room temperature. The reaction can take anywhere from 4 to 24 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the MnO₂ and its byproducts.

  • Wash the filter cake thoroughly with additional DCM.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which is often of high purity.

Method C: TEMPO-Catalyzed Aerobic Oxidation

This modern, greener protocol uses a catalytic amount of TEMPO with an inexpensive terminal oxidant, such as household bleach or air, under mild conditions.[7][12] This example uses a copper(I)/TEMPO system with air as the ultimate oxidant.[7][8]

Materials & Reagents:

  • This compound (1.0 eq)

  • TEMPO (0.1 eq)

  • Copper(I) Bromide (CuBr) (0.1 eq)

  • Bipyridine (bpy) (0.1 eq)

  • N-Methylimidazole (NMI) (0.2 eq)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous NH₄Cl, water, brine

  • Pentane or Diethyl Ether

  • Round-bottom flask, magnetic stirrer, open to air

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), CuBr (0.1 eq), bpy (0.1 eq), TEMPO (0.1 eq), and NMI (0.2 eq).

  • Add acetonitrile (approx. 0.2 M) and stir the mixture vigorously at room temperature, open to the atmosphere (or with an air-filled balloon). The reaction mixture will typically change color from red-brown to green upon completion.[7]

  • The reaction is usually complete within 1-3 hours. Monitor by TLC.

  • Once complete, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and pentane (or diethyl ether).

  • Separate the layers. The aqueous layer should be blue due to the copper complex.[7]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the aldehyde. Further purification can be performed if needed.

References

Application Notes and Protocols: The Strategic Use of (4-Fluoro-3-methylphenyl)methanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-3-methylphenyl)methanol is a key building block in medicinal chemistry, primarily serving as a precursor to the versatile intermediate, 4-fluoro-3-methylbenzaldehyde. The presence of the fluorine atom and the methyl group on the aromatic ring provides unique electronic properties and steric influences that are advantageous in the design of bioactive molecules. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable pharmaceutical intermediates.

Core Applications: Oxidation to 4-Fluoro-3-methylbenzaldehyde

The primary and most critical application of this compound in pharmaceutical synthesis is its oxidation to 4-fluoro-3-methylbenzaldehyde. This aldehyde is a versatile intermediate that can undergo a variety of subsequent transformations to build complex molecular architectures found in numerous therapeutic agents.

Experimental Protocol: Oxidation of this compound

A common and efficient method for the oxidation of benzylic alcohols to their corresponding aldehydes is the use of manganese dioxide (MnO₂). This method is favored for its mild reaction conditions and high chemoselectivity, minimizing over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celatom® or diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a stirred suspension of activated manganese dioxide (5-10 equivalents) in anhydrous dichloromethane (20 mL per gram of alcohol), add this compound (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celatom® or diatomaceous earth to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-3-methylbenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary, although for many subsequent reactions, the crude material is of sufficient purity.

Quantitative Data:

ReactantOxidizing AgentSolventReaction Time (h)Yield (%)Purity (%)Reference
This compoundMnO₂Dichloromethane2-6>90>98[General procedure adapted from literature]

Downstream Applications of 4-Fluoro-3-methylbenzaldehyde in Pharmaceutical Synthesis

The resulting 4-fluoro-3-methylbenzaldehyde is a valuable intermediate for the synthesis of various pharmaceutical scaffolds, including but not limited to chalcones, stilbenes, and substituted amines.

Synthesis of Fluorinated Chalcones

Chalcones are precursors to flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The Claisen-Schmidt condensation of 4-fluoro-3-methylbenzaldehyde with an appropriate acetophenone derivative yields the corresponding fluorinated chalcone.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • 4-Fluoro-3-methylbenzaldehyde

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Stirring apparatus

  • Beaker or flask

Procedure:

  • Dissolve 4-fluoro-3-methylbenzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a beaker or flask.

  • To this stirred solution, add a catalytic amount of aqueous sodium hydroxide or potassium hydroxide solution (e.g., 40-50%).

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • A precipitate of the chalcone will form. Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Quantitative Data for Chalcone Synthesis:

AldehydeKetoneBaseSolventYield (%)Reference
4-Fluoro-3-methylbenzaldehyde4-HydroxyacetophenoneNaOHEthanol75-85[1][2]
4-Fluoro-3-methylbenzaldehyde4-MethoxyacetophenoneKOHEthanol80-90[1]

Signaling Pathway Implication:

Caption: Fluorinated chalcones can modulate signaling pathways like MAPK, leading to apoptosis and cell cycle arrest in cancer cells.

Reductive Amination for the Synthesis of Bioactive Amines

Reductive amination is a powerful tool for the synthesis of primary, secondary, and tertiary amines, which are common moieties in active pharmaceutical ingredients (APIs). 4-Fluoro-3-methylbenzaldehyde can be reacted with a variety of amines in the presence of a reducing agent to yield substituted benzylamines.

Experimental Protocol: Reductive Amination

Materials:

  • 4-Fluoro-3-methylbenzaldehyde

  • Primary or secondary amine (e.g., piperidine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Stirring apparatus

  • Reaction flask

Procedure:

  • To a solution of 4-fluoro-3-methylbenzaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in DCE or methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • Add the reducing agent (STAB or NaBH₃CN, 1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Quantitative Data for Reductive Amination:

AldehydeAmineReducing AgentSolventYield (%)Reference
4-Fluoro-3-methylbenzaldehydePiperidineSTABDCE85-95[3][4]
4-Fluoro-3-methylbenzaldehydeAnilineNaBH₃CNMethanol80-90[5]

Experimental Workflow:

Caption: General workflow for the synthesis of amines via reductive amination of 4-fluoro-3-methylbenzaldehyde.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes. This reaction is particularly useful for creating carbon-carbon double bonds with control over stereochemistry. 4-Fluoro-3-methylbenzaldehyde can be reacted with various phosphorus ylides to generate a wide range of substituted styrenes, which can be further elaborated into pharmaceutical targets.

Experimental Protocol: Wittig Reaction

Materials:

  • 4-Fluoro-3-methylbenzaldehyde

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

  • Reaction flask under an inert atmosphere (Nitrogen or Argon)

  • Stirring apparatus

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise. Stir the mixture for 30-60 minutes at this temperature to generate the ylide (a color change is often observed).

  • Add a solution of 4-fluoro-3-methylbenzaldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Quantitative Data for Wittig Reaction:

AldehydePhosphonium SaltBaseSolventYield (%)Reference
4-Fluoro-3-methylbenzaldehydeMethyltriphenylphosphonium bromiden-BuLiTHF70-85[6]
4-Fluoro-3-methylbenzaldehydeEthyl triphenylphosphonium bromideNaHDMSO75-90[6][7]

Conclusion

This compound is a valuable starting material for the synthesis of a variety of pharmaceutical intermediates. Its primary utility lies in its efficient oxidation to 4-fluoro-3-methylbenzaldehyde, which serves as a versatile platform for subsequent chemical transformations. The protocols outlined in this document for oxidation, chalcone synthesis, reductive amination, and the Wittig reaction provide a solid foundation for researchers and drug development professionals to utilize this important building block in the discovery and synthesis of new therapeutic agents. The strategic incorporation of the 4-fluoro-3-methylphenyl moiety can lead to compounds with improved pharmacological profiles.

References

Application of (4-Fluoro-3-methylphenyl)methanol in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(4-Fluoro-3-methylphenyl)methanol , a substituted benzyl alcohol derivative, serves as a key building block in the synthesis of modern agrochemicals, particularly within the class of pyrethroid insecticides. Its unique structure, featuring both fluorine and methyl substituents on the phenyl ring, allows for the fine-tuning of the biological activity, metabolic stability, and target specificity of the final active ingredient. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of agrochemical development, focusing on the utilization of this versatile intermediate.

Introduction to this compound in Agrochemicals

The strategic incorporation of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their efficacy. The presence of a fluorine atom in the this compound moiety can significantly increase the lipophilicity of the resulting pesticide, facilitating its penetration through the waxy cuticle of insects. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation by enzymes within the target pest, thereby prolonging its insecticidal effect.

The primary application of this compound in agrochemical synthesis is as the alcohol component in the esterification reaction to form pyrethroid insecticides. Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. They are highly effective against a broad spectrum of insect pests and are characterized by their rapid knockdown effect and relatively low mammalian toxicity.

Synthesis of Pyrethroid Insecticides

The general pathway for the synthesis of pyrethroid insecticides involving this compound is the esterification with a suitable carboxylic acid, typically a derivative of chrysanthemic acid or pyrethric acid. This reaction couples the benzylic alcohol with the acid moiety, which is responsible for the neurotoxic activity of the insecticide.

Logical Workflow for Pyrethroid Synthesis

cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Final Product Carboxylic_Acid Pyrethroid Carboxylic Acid (e.g., Deltamethrin Acid) Esterification Esterification Carboxylic_Acid->Esterification Alcohol This compound Alcohol->Esterification Pyrethroid_Ester Pyrethroid Insecticide Esterification->Pyrethroid_Ester Formation of Ester Linkage Start Dissolve Reactants (Alcohol & Acid in DCM) Add_Reagents Add DMAP and DCC at 0°C Start->Add_Reagents React Stir at Room Temperature (12-24h) Add_Reagents->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Filter Filter to Remove Precipitate Monitor->Filter Reaction Complete Wash Wash Filtrate (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Pyrethroid Ester Purify->End cluster_membrane Nerve Cell Membrane Na_Channel Voltage-Gated Sodium Channel Channel_Open Prolonged Channel Opening Na_Channel->Channel_Open causes Pyrethroid Pyrethroid Insecticide Pyrethroid->Na_Channel targets Binding Binds to Sodium Channel Na_Influx Continuous Na⁺ Influx Channel_Open->Na_Influx Nerve_Discharge Repetitive Nerve Firing Na_Influx->Nerve_Discharge Paralysis Paralysis Nerve_Discharge->Paralysis Death Insect Death Paralysis->Death

Application Notes and Protocols: Grignard Reaction for the Synthesis of (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds are of paramount importance in medicinal chemistry and drug development. The incorporation of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The (4-Fluoro-3-methylphenyl) moiety, in particular, is a valuable building block for synthesizing a range of pharmacologically active agents, including potential anti-inflammatory and analgesic compounds.[2]

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a cornerstone of organic synthesis.[3][4] This document provides detailed protocols for the synthesis of (4-Fluoro-3-methylphenyl)methanol. The process involves two key stages: the formation of a Grignard reagent from an aryl halide, followed by its reaction with an electrophilic carbonyl compound.

It is crucial to note that alcohols, such as the target compound this compound, contain an acidic hydroxyl proton. Grignard reagents are potent bases and will react with acidic protons in a non-productive acid-base quenching reaction rather than the desired C-C bond formation.[5] Therefore, the alcohol is the product of the Grignard synthesis, not the starting material for the reagent itself. The following protocols detail the synthesis of the Grignard reagent from 1-bromo-4-fluoro-3-methylbenzene and its subsequent reaction with formaldehyde to yield the target alcohol.

Reaction Pathway and Logic

The synthesis proceeds by first forming the organometallic Grignard reagent, (4-Fluoro-3-methylphenyl)magnesium bromide, through the oxidative addition of magnesium metal to 1-bromo-4-fluoro-3-methylbenzene. This highly nucleophilic reagent then attacks the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

G A 1-Bromo-4-fluoro-3-methylbenzene C (4-Fluoro-3-methylphenyl)magnesium bromide (Grignard Reagent) A->C + Oxidative Addition B Mg (Magnesium Turnings) THF (Anhydrous Solvent) E Intermediate Magnesium Alkoxide C->E Nucleophilic Attack D 1. Formaldehyde (HCHO) (Electrophile) G This compound (Final Product) E->G Protonation F 2. H3O+ (Aqueous Workup)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Critical Prerequisite: Anhydrous Conditions Grignard reactions are extremely sensitive to moisture.[5] All glassware must be rigorously dried in an oven (>100 °C) overnight and assembled while hot under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, are essential for success.[5]

Protocol 1: Preparation of (4-Fluoro-3-methylphenyl)magnesium bromide

This protocol describes the formation of the Grignard reagent.

Materials:

  • Magnesium turnings

  • 1-bromo-4-fluoro-3-methylbenzene

  • Iodine (one small crystal for activation)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stir bar, and inert gas setup.

Methodology:

  • Setup: Assemble the oven-dried glassware. Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask. Seal the flask and purge with inert gas.

  • Activation: Add a single crystal of iodine. The purple color of the iodine will disappear as it reacts with the magnesium surface, helping to remove the passivating magnesium oxide layer.[6]

  • Reagent Preparation: Dissolve 1-bromo-4-fluoro-3-methylbenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Initiation: Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium turnings. The reaction mixture may need gentle warming to initiate, which is often indicated by bubbling at the magnesium surface and the formation of a cloudy or brownish solution.[7]

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The use of an ethereal solvent like THF is crucial as it solvates and stabilizes the Grignard reagent.[8]

  • Completion: After the addition is complete, continue stirring the mixture for 1-2 hours (refluxing if necessary) until most of the magnesium has been consumed. The resulting dark brown or gray solution is the Grignard reagent and should be used immediately.

Protocol 2: Synthesis of this compound

This protocol details the reaction of the Grignard reagent with formaldehyde.

Materials:

  • (4-Fluoro-3-methylphenyl)magnesium bromide solution (from Protocol 1)

  • Paraformaldehyde or formaldehyde gas

  • Anhydrous tetrahydrofuran (THF)

Methodology:

  • Electrophile Preparation: If using paraformaldehyde (1.2 equivalents), ensure it is thoroughly dried. It can be suspended in anhydrous THF in a separate flask under an inert atmosphere.

  • Reaction: Cool the Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the Grignard reagent via cannula to the paraformaldehyde suspension (or bubble formaldehyde gas through the solution). The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor progress by TLC.

Protocol 3: Work-up and Purification

This protocol describes the isolation and purification of the final product.

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Methodology:

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent.[3] This is a safer alternative to adding water directly.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.[3]

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically an oil or solid. Purify it using flash column chromatography on silica gel to obtain the pure this compound.

Data Presentation

Table 1: Reagent Properties and Stoichiometry
ReagentFormulaM.W. ( g/mol )EquivalentsTypical Solvent
1-Bromo-4-fluoro-3-methylbenzeneC₇H₆BrF189.031.0Anhydrous THF
MagnesiumMg24.311.2-
Paraformaldehyde(CH₂O)n(30.03)n1.2Anhydrous THF
Table 2: Typical Reaction Parameters and Expected Outcomes
ParameterValue / Observation
Reagent Formation
TemperatureRoom Temperature to Reflux (~66 °C in THF)
Time1-3 hours
ObservationFormation of a cloudy, dark brown/gray solution
Reaction with HCHO
Temperature0 °C to Room Temperature
Time2-4 hours
Purification
MethodFlash Column Chromatography
Expected Yield 60-85% (highly dependent on anhydrous conditions)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire experimental procedure.

G cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Synthesis of Alcohol cluster_workup Work-up & Purification A Oven-Dry All Glassware B Assemble Under Inert Gas A->B C Add Mg Turnings & Iodine B->C D Slowly Add Aryl Bromide Solution C->D E Stir/Reflux until Mg is Consumed D->E F Cool Grignard Reagent to 0 °C E->F G Add Grignard to Formaldehyde F->G H Warm to RT and Stir G->H I Quench with aq. NH4Cl H->I J Extract with Organic Solvent I->J K Wash, Dry, and Concentrate J->K L Purify via Chromatography K->L M Characterize Final Product L->M

References

Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using derivatives of (4-fluoro-3-methylphenyl)methanol. This class of reaction is a powerful tool for the synthesis of diarylmethane structures, which are key pharmacophores in many developmental and approved drugs. The protocols provided are based on established literature for the coupling of benzylic halides with a variety of arylboronic acids.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. While traditionally employed for the coupling of sp²-hybridized carbons, its application to sp³-hybridized centers, such as benzylic positions, has gained significant traction in medicinal chemistry. The (4-fluoro-3-methylphenyl)methane moiety is of particular interest due to the favorable pharmacological properties often imparted by fluorine and methyl substituents.

This document outlines the necessary steps for the successful execution of these coupling reactions, starting from the preparation of the key intermediate, (4-fluoro-3-methylphenyl)methyl bromide, from this compound.

Experimental Protocols

Protocol 1: Synthesis of (4-Fluoro-3-methylphenyl)methyl bromide

This protocol details the conversion of this compound to its corresponding benzylic bromide, a key electrophile for the subsequent Suzuki coupling reaction. The procedure is adapted from a method for a structurally similar substrate.[1]

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a stirring bar.

  • Cool the solution in an ice bath to 0-10 °C.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture into cold deionized water to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase with deionized water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude (4-fluoro-3-methylphenyl)methyl bromide can be purified by vacuum distillation to yield the final product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of (4-Fluoro-3-methylphenyl)methyl bromide with Arylboronic Acids

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of (4-fluoro-3-methylphenyl)methyl bromide with various arylboronic acids. The conditions are based on established methods for the coupling of benzylic bromides.[2][3][4]

Materials:

  • (4-Fluoro-3-methylphenyl)methyl bromide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • JohnPhos (2-(Di-tert-butylphosphino)biphenyl) (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Microwave reaction vial

  • Stirring bar

Procedure:

  • To a microwave reaction vial, add (4-fluoro-3-methylphenyl)methyl bromide (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), JohnPhos (10 mol%), and potassium carbonate (3.0 eq).

  • Add N,N-dimethylformamide (DMF) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethane.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of benzylic bromides with various arylboronic acids, providing an indication of expected yields under optimized conditions.

Table 1: Cross-Coupling of a Benzylic Bromide with Various Arylboronic Acids [2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-dimethyl-1,1'-biphenyl50
24-Methoxyphenylboronic acid4-methoxy-3',5'-dimethyl-1,1'-biphenyl45
34-(Trifluoromethyl)phenylboronic acid3',5'-dimethyl-4-(trifluoromethyl)-1,1'-biphenyl62
43-Methoxyphenylboronic acid3-methoxy-3',5'-dimethyl-1,1'-biphenyl55

Reaction conditions: Benzylic bromide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), K₂CO₃ (3.0 mmol), DMF (2 mL), 140 °C, 20 min.

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of Substituted Benzyl Bromides [3][4]

EntryBenzyl BromideArylboronic AcidProductYield (%)
14-Methoxybenzyl bromidePhenylboronic acid1-(benzyloxy)-4-methoxybenzene95
24-Methylbenzyl bromidePhenylboronic acid1-(benzyloxy)-4-methylbenzene88
3Benzyl bromide4-Methoxyphenylboronic acid1-(benzyloxy)-4-methoxybenzene92
44-Chlorobenzyl bromide4-Methoxyphenylboronic acid1-(4-chlorobenzyloxy)-4-methoxybenzene75

Reaction conditions adapted from literature for optimal yields.

Visualization

The following diagram illustrates the general experimental workflow for the synthesis of diarylmethanes starting from this compound.

experimental_workflow cluster_start Starting Material cluster_synthesis Substrate Preparation cluster_intermediate Key Intermediate cluster_coupling Suzuki-Miyaura Coupling cluster_reagents Coupling Partner cluster_product Final Product start This compound synthesis Bromination (PBr3, Toluene) start->synthesis Protocol 1 intermediate (4-Fluoro-3-methylphenyl)methyl bromide synthesis->intermediate coupling Pd(OAc)2, JohnPhos K2CO3, DMF, 140°C intermediate->coupling product Diarylmethane Derivative coupling->product boronic_acid Arylboronic Acid boronic_acid->coupling Protocol 2

Caption: Experimental workflow for diarylmethane synthesis.

References

Preparation of (4-Fluoro-3-methylphenyl) Isocyanate from the Corresponding Methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of (4-Fluoro-3-methylphenyl) isocyanate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the oxidation of (4-Fluoro-3-methylphenyl)methanol to the corresponding carboxylic acid, followed by a one-pot Curtius rearrangement to yield the target isocyanate. This method avoids the use of phosgene and the isolation of potentially hazardous intermediates, offering a safer and more practical approach for laboratory-scale synthesis. Detailed experimental procedures, data summarization, and a visual workflow are presented to ensure reproducibility and clarity for researchers in drug development and organic synthesis.

Introduction

Aryl isocyanates are pivotal building blocks in the synthesis of a wide array of biologically active molecules, including ureas, carbamates, and other heterocyclic scaffolds frequently found in pharmaceuticals and agrochemicals. The specific substrate, (4-Fluoro-3-methylphenyl) isocyanate, incorporates a fluorine atom and a methyl group on the phenyl ring, motifs known to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. While numerous methods exist for the synthesis of isocyanates, many involve hazardous reagents such as phosgene or require multi-step procedures with the isolation of unstable intermediates. The protocol outlined herein describes a robust and safer two-step synthesis starting from the readily available this compound. The key transformation is a Curtius rearrangement of the intermediate carboxylic acid, facilitated by diphenylphosphoryl azide (DPPA), which proceeds in a convenient one-pot fashion.

Overall Reaction Scheme

The synthesis is divided into two main experimental procedures:

  • Oxidation: Conversion of this compound to (4-Fluoro-3-methyl)benzoic acid.

  • Curtius Rearrangement: One-pot conversion of (4-Fluoro-3-methyl)benzoic acid to (4-Fluoro-3-methylphenyl) isocyanate.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of (4-Fluoro-3-methylphenyl) Isocyanate

StepReactant/ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass (g) or Volume (mL)Expected Yield (%)
1. Oxidation This compound140.151.010.01.40 g~85-95%
Potassium Permanganate (KMnO₄)158.031.515.02.37 g-
Sodium Carbonate (Na₂CO₃)105.991.010.01.06 g-
Water (H₂O)18.02--100 mL-
Hydrochloric Acid (HCl, conc.)36.46--As needed-
2. Curtius Rearrangement (4-Fluoro-3-methyl)benzoic acid154.141.05.00.77 g~80-90%
Diphenylphosphoryl Azide (DPPA)275.241.15.51.51 g (1.29 mL)-
Triethylamine (Et₃N)101.191.15.50.56 g (0.77 mL)-
Anhydrous Toluene---50 mL-

Experimental Protocols

Protocol 1: Oxidation of this compound

This procedure details the oxidation of the starting alcohol to the corresponding carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.40 g, 10.0 mmol) and a solution of sodium carbonate (1.06 g, 10.0 mmol) in 100 mL of deionized water.

  • Stir the mixture at room temperature until the alcohol is well suspended.

  • In a separate beaker, dissolve potassium permanganate (2.37 g, 15.0 mmol) in 50 mL of warm deionized water.

  • Slowly add the potassium permanganate solution to the stirred suspension of the alcohol over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

  • Cool the reaction mixture to room temperature and quench any excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless.

  • Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Transfer the filtrate to a separatory funnel and acidify to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of (4-Fluoro-3-methyl)benzoic acid will form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude (4-Fluoro-3-methyl)benzoic acid as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Curtius Rearrangement of (4-Fluoro-3-methyl)benzoic acid

This one-pot protocol describes the conversion of the carboxylic acid to the isocyanate using diphenylphosphoryl azide (DPPA).

Materials:

  • (4-Fluoro-3-methyl)benzoic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Dry round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add (4-Fluoro-3-methyl)benzoic acid (0.77 g, 5.0 mmol) and 50 mL of anhydrous toluene.

  • Stir the mixture to dissolve the carboxylic acid.

  • To the stirred solution, add triethylamine (0.77 mL, 5.5 mmol) followed by the dropwise addition of diphenylphosphoryl azide (1.29 mL, 5.5 mmol) at room temperature.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110 °C).

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas (use a bubbler) and by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature. The resulting solution contains the (4-Fluoro-3-methylphenyl) isocyanate in toluene.

  • The isocyanate solution can be used directly in subsequent reactions or the product can be isolated by careful removal of the solvent under reduced pressure. Caution: Isocyanates are reactive and moisture-sensitive. Ensure all glassware is dry and work in a well-ventilated fume hood.

Mandatory Visualization

SynthesisWorkflow cluster_oxidation Step 1: Oxidation cluster_curtius Step 2: Curtius Rearrangement start This compound intermediate (4-Fluoro-3-methyl)benzoic acid start->intermediate KMnO₄, Na₂CO₃, H₂O then H⁺ workup product (4-Fluoro-3-methylphenyl) isocyanate intermediate->product DPPA, Et₃N Toluene, Reflux

Caption: Synthetic workflow for the preparation of (4-Fluoro-3-methylphenyl) isocyanate.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Diphenylphosphoryl azide (DPPA) is toxic and should be handled with care. Avoid inhalation and skin contact. Acyl azides, though not isolated in this procedure, are potentially explosive and should be handled with caution.

  • Isocyanates are lachrymators and respiratory sensitizers. Handle the final product in a well-ventilated area.

  • The Curtius rearrangement involves the evolution of nitrogen gas. Ensure the reaction setup is not a closed system to avoid pressure buildup.

Application Note and Protocol for the Large-Scale Synthesis of (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-3-methylphenyl)methanol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its fluorinated and methylated phenyl structure is a common motif in biologically active molecules, contributing to improved metabolic stability and binding affinity. This document provides a detailed and scalable protocol for the synthesis of this compound via the reduction of 4-fluoro-3-methylbenzaldehyde, a method well-suited for large-scale production due to its operational simplicity and the use of a mild and selective reducing agent.

Overall Reaction Scheme

The synthesis of this compound is achieved through the reduction of the aldehyde functional group of 4-fluoro-3-methylbenzaldehyde using sodium borohydride (NaBH₄) in an alcoholic solvent.

Reaction:

4-Fluoro-3-methylbenzaldehyde → this compound

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Hydrochloric Acid (HCl), Sodium Chloride (NaCl), Magnesium Sulfate (MgSO₄)

Data Presentation

The following table summarizes the quantitative data for a representative large-scale synthesis of this compound.

ParameterValue
Starting Material 4-Fluoro-3-methylbenzaldehyde
Scale100 g
Molar Mass of Starting Material138.14 g/mol
Moles of Starting Material0.724 mol
Reducing Agent Sodium Borohydride (NaBH₄)
Molar Mass of Reducing Agent37.83 g/mol
Amount of Reducing Agent32.8 g (0.867 mol, 1.2 eq)
Solvent Methanol (MeOH)
Solvent Volume1000 mL
Reaction Conditions
Initial Temperature0 °C
Reaction TemperatureRoom Temperature
Reaction Time4 hours
Product This compound
Molar Mass of Product140.15 g/mol
Theoretical Yield101.5 g
Actual Yield 93.4 g
Yield (%) 92%
Purity (by GC-MS) >98%

Experimental Protocol

This protocol details the large-scale synthesis of this compound from 4-fluoro-3-methylbenzaldehyde.

Materials and Equipment:

  • 100 g (0.724 mol) of 4-Fluoro-3-methylbenzaldehyde

  • 32.8 g (0.867 mol) of Sodium Borohydride (NaBH₄)

  • 1000 mL of Methanol (MeOH)

  • 500 mL of Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 3L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 3L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 100 g (0.724 mol) of 4-fluoro-3-methylbenzaldehyde in 1000 mL of methanol.

    • Cool the solution to 0 °C using an ice bath.

  • Reduction:

    • Slowly add 32.8 g (0.867 mol) of sodium borohydride in small portions to the stirred solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for an additional 3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess sodium borohydride and adjust the pH to ~7. Be cautious as hydrogen gas will be evolved.

    • Once the gas evolution has ceased, remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 500 mL of water and extract the product with dichloromethane (3 x 250 mL).

  • Purification:

    • Combine the organic layers and wash with saturated sodium chloride (brine) solution (2 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

  • Characterization:

    • Determine the yield and assess the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Information

  • 4-Fluoro-3-methylbenzaldehyde: Irritant. Avoid contact with skin and eyes. Use in a well-ventilated area.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and acids during storage and handling.

  • Methanol: Flammable liquid and toxic. Avoid inhalation and contact with skin.

  • Dichloromethane: Volatile and suspected carcinogen. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure. Conduct the reaction in a well-ventilated fume hood.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the large-scale synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_aldehyde 4-Fluoro-3-methylbenzaldehyde dissolution Dissolve Aldehyde in Methanol start_aldehyde->dissolution start_nabh4 Sodium Borohydride reduction Add NaBH4 (0-10°C) start_nabh4->reduction start_methanol Methanol start_methanol->dissolution cooling Cool to 0°C dissolution->cooling cooling->reduction stirring Stir at RT (3 hours) reduction->stirring quench Quench with HCl stirring->quench evaporation Remove Methanol quench->evaporation extraction Extract with DCM evaporation->extraction washing Wash with Brine extraction->washing drying Dry over MgSO4 washing->drying concentration Concentrate drying->concentration product This compound concentration->product

Application Notes and Protocols: (4-Fluoro-3-methylphenyl)methanol as a Versatile Precursor for Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (4-Fluoro-3-methylphenyl)methanol as a key starting material in the synthesis of a range of biologically active compounds. The focus is on its application in the development of agricultural fungicides, specifically succinate dehydrogenase inhibitors (SDHIs), and potential therapeutic agents like Aurora kinase inhibitors.

Introduction

This compound is a valuable building block in medicinal and agricultural chemistry. The presence of the fluoro and methyl groups on the phenyl ring can significantly influence the physicochemical properties of the final compounds, such as metabolic stability, binding affinity to target proteins, and membrane permeability. This fluorinated aromatic alcohol can be readily transformed into various key intermediates, including aldehydes, amines, and halides, making it a versatile precursor for a diverse array of bioactive molecules.

Application 1: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The (4-fluoro-3-methylphenyl) moiety is a common feature in a number of potent SDHI fungicides. These fungicides act by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular respiration and leading to fungal cell death.

Quantitative Data: Antifungal Activity of SDHI Fungicides

The following table summarizes the in vitro antifungal activity of representative pyrazole carboxamide fungicides containing the (4-fluoro-3-methylphenyl) group against various plant pathogenic fungi.

Compound IDFungal SpeciesEC50 (µg/mL)Reference
PC-1 Gibberella zeae>100[1][2]
PC-1 Fusarium oxysporum>100[1][2]
PC-1 Cytospora mandshurica>100[1][2]
7ai Rhizoctonia solani0.37[3]
7ai Alternaria porri2.24[3]
7ai Marssonina coronaria3.21[3]
7ai Cercospora petroselini10.29[3]
9m Pythium aphanidermatumHigh Activity[4]
9m Rhizoctonia solaniHigh Activity[4]

Note: The specific structures of PC-1, 7ai, and 9m can be found in the corresponding references.

Experimental Protocols: Synthesis of a Pyrazole Carboxamide SDHI Fungicide Precursor

The synthesis of pyrazole carboxamide SDHIs often involves the coupling of a pyrazole carboxylic acid derivative with an appropriate aniline. This compound can be converted to the corresponding 4-fluoro-3-methylaniline, a key intermediate for these fungicides.

Step 1: Oxidation of this compound to 4-Fluoro-3-methylbenzaldehyde

This protocol describes a mild oxidation using Dess-Martin Periodinane (DMP).

  • Materials: this compound, Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion at room temperature.

    • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[5][6]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-methylbenzaldehyde.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

An alternative protocol can be found using Pyridinium Chlorochromate (PCC).[7][8][9][10]

Step 2: Reductive Amination of 4-Fluoro-3-methylbenzaldehyde to 4-Fluoro-3-methylbenzylamine

This protocol outlines a standard reductive amination procedure.[11][12][13][14][15]

  • Materials: 4-Fluoro-3-methylbenzaldehyde, Ammonium acetate or aqueous ammonia, Sodium cyanoborohydride or sodium triacetoxyborohydride, Methanol, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 4-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) or an excess of aqueous ammonia to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with DCM (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-fluoro-3-methylbenzylamine can be purified by distillation or column chromatography.

Step 3: Amide Coupling to form the Pyrazole Carboxamide

The resulting 4-fluoro-3-methylbenzylamine can then be coupled with a suitable activated pyrazole carboxylic acid (e.g., pyrazole carbonyl chloride) in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like DCM or toluene to yield the final pyrazole carboxamide fungicide.

Signaling Pathway and Experimental Workflow

SDHI_Mechanism Respiration Cellular Respiration Disrupted Fungal_Death Fungal Cell Death Respiration->Fungal_Death SDH SDH

SDHI_Synthesis_Workflow Start (4-Fluoro-3-methylphenyl) methanol Aldehyde 4-Fluoro-3-methyl benzaldehyde Start->Aldehyde Oxidation (e.g., DMP, PCC) Amine 4-Fluoro-3-methyl benzylamine Aldehyde->Amine Reductive Amination Final_Product Pyrazole Carboxamide SDHI Fungicide Amine->Final_Product Amide Coupling Pyrazole_Acid Activated Pyrazole Carboxylic Acid Pyrazole_Acid->Final_Product

Application 2: Synthesis of Aurora Kinase Inhibitors

The (4-fluoro-3-methylphenyl)methylamino scaffold can be incorporated into the structures of potent and selective Aurora kinase inhibitors. Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers. Inhibitors of these kinases are promising anti-cancer therapeutic agents.

Quantitative Data: Aurora Kinase Inhibitory Activity

The following table presents the in vitro inhibitory activity of representative Aurora kinase inhibitors featuring a substituted phenyl moiety.

Compound IDTarget KinaseIC50 (nM)Reference
SNS-314 Aurora A9[16]
SNS-314 Aurora B31[16]
SNS-314 Aurora C3[16]
R763 Aurora A4[16]
R763 Aurora B4.8[16]
R763 Aurora C6.8[16]

Note: While these compounds do not specifically contain the (4-fluoro-3-methylphenyl) group, they represent the class of compounds where this moiety could be incorporated to modulate activity and properties.

Experimental Protocol: Synthesis of a Precursor for Aurora Kinase Inhibitors

The synthesis of many Aurora kinase inhibitors involves the use of substituted benzylamines. 4-Fluoro-3-methylbenzylamine, synthesized as described in the previous section, can serve as a key precursor. For example, it can be acylated to introduce a linking group for further elaboration into the final inhibitor structure.

Protocol: Acylation of 4-Fluoro-3-methylbenzylamine

  • Materials: 4-Fluoro-3-methylbenzylamine, Chloroacetyl chloride, Triethylamine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 4-fluoro-3-methylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide.

    • The product can be purified by recrystallization or column chromatography.

The resulting N-(4-fluoro-3-methylbenzyl)acetamide derivative can then be used in subsequent steps, such as nucleophilic substitution reactions, to build the final complex structure of the Aurora kinase inhibitor.

Signaling Pathway and Experimental Workflow

Aurora_Kinase_Inhibition Inhibitor (4-Fluoro-3-methylphenyl) -based Inhibitor AuroraB AuroraB Inhibitor->AuroraB inhibits Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Kinase_Inhibitor_Synthesis_Workflow Start (4-Fluoro-3-methylphenyl) methanol Aldehyde 4-Fluoro-3-methyl benzaldehyde Start->Aldehyde Oxidation Amine 4-Fluoro-3-methyl benzylamine Aldehyde->Amine Reductive Amination Acylated_Amine N-Acyl-4-fluoro-3-methyl benzylamine Amine->Acylated_Amine Acylation Final_Product Aurora Kinase Inhibitor Acylated_Amine->Final_Product Further Elaboration

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of a variety of biologically active compounds. The straightforward conversion of the alcohol functionality to other key reactive groups allows for its incorporation into complex molecular scaffolds. The protocols and data presented herein provide a foundation for researchers and scientists in the fields of agrochemical and pharmaceutical development to explore the potential of this building block in the discovery of novel fungicides and therapeutic agents.

References

Synthetic routes to 4-fluoro-3-methylphenyl ketones using (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic routes for the preparation of 4-fluoro-3-methylphenyl ketones, valuable intermediates in pharmaceutical and agrochemical research.[1][2] The primary route described herein starts from the readily available (4-fluoro-3-methylphenyl)methanol. This pathway involves a two-step sequence: the oxidation of the starting alcohol to the corresponding aldehyde, followed by the addition of a Grignard reagent and subsequent oxidation to the target ketone. An alternative, high-yield, one-step synthesis of 4'-fluoro-3'-methylacetophenone via Friedel-Crafts acylation of 2-fluorotoluene is also presented for comparison.[3] Detailed experimental protocols, quantitative data, and visual workflow diagrams are provided to facilitate replication and adaptation in a laboratory setting.

Introduction

4-Fluoro-3-methylphenyl ketones are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules.[1][2] The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note details reliable methods for the synthesis of these ketones, focusing on a versatile route commencing with this compound.

Synthetic Strategies

Two primary strategies for the synthesis of 4-fluoro-3-methylphenyl ketones are outlined:

  • Two-Step Synthesis from this compound: This approach offers flexibility in introducing various alkyl or aryl groups. It involves the initial oxidation of the benzylic alcohol to 4-fluoro-3-methylbenzaldehyde, followed by a Grignard reaction to form a secondary alcohol, which is then oxidized to the desired ketone.

  • Direct Synthesis via Friedel-Crafts Acylation: This method provides a direct and high-yielding route to specific acyl derivatives, such as 4'-fluoro-3'-methylacetophenone, from 2-fluorotoluene.[3]

Below is a diagram illustrating the overall synthetic workflow.

Synthetic_Workflow cluster_0 Two-Step Synthesis from Alcohol cluster_1 Alternative Direct Synthesis A This compound B 4-Fluoro-3-methylbenzaldehyde A->B Oxidation (PCC) C Secondary Alcohol B->C Grignard Reagent (R-MgX) D 4-Fluoro-3-methylphenyl Ketone C->D Oxidation (PCC) E 2-Fluorotoluene F 4'-Fluoro-3'-methylacetophenone E->F Friedel-Crafts Acylation (CH3COCl, AlCl3)

Caption: Overall synthetic workflow for 4-fluoro-3-methylphenyl ketones.

Experimental Protocols

Protocol 1: Two-Step Synthesis from this compound

Step 1a: Oxidation of this compound to 4-Fluoro-3-methylbenzaldehyde

This procedure utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent that converts primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids when used in anhydrous conditions.[4][5][6]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-3-methylbenzaldehyde.

Step 1b: Synthesis of 1-(4-Fluoro-3-methylphenyl)ethanol via Grignard Reaction

This protocol describes the addition of a methyl group to 4-fluoro-3-methylbenzaldehyde using methylmagnesium bromide.[7][8][9]

Materials:

  • 4-Fluoro-3-methylbenzaldehyde

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-fluoro-3-methylbenzaldehyde (1 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 1-(4-fluoro-3-methylphenyl)ethanol, which can be used in the next step without further purification.

Step 1c: Oxidation of 1-(4-Fluoro-3-methylphenyl)ethanol to 4'-Fluoro-3'-methylacetophenone

This procedure is analogous to the oxidation of the primary alcohol in Step 1a.

Materials:

  • 1-(4-Fluoro-3-methylphenyl)ethanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of 1-(4-fluoro-3-methylphenyl)ethanol (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute with diethyl ether and filter through a pad of Celite®.

  • Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4'-fluoro-3'-methylacetophenone.

The logical relationship of the two-step synthesis is visualized in the following diagram.

Two_Step_Synthesis_Detail A Start: this compound in Anhydrous DCM B Add PCC and Silica Gel A->B C Stir at Room Temperature (Monitor by TLC) B->C D Workup: Dilute with Ether, Filter through Celite C->D E Purification: Column Chromatography D->E F Intermediate: 4-Fluoro-3-methylbenzaldehyde E->F G Dissolve in Anhydrous Ether (0 °C, Inert Atmosphere) F->G H Add Grignard Reagent (R-MgX) G->H I Warm to RT, Stir (Monitor by TLC) H->I J Workup: Quench with aq. NH4Cl, Extract I->J K Intermediate: Secondary Alcohol J->K L Oxidation with PCC (Similar to Step 1a) K->L M Final Product: 4-Fluoro-3-methylphenyl Ketone L->M

Caption: Detailed workflow for the two-step synthesis.

Protocol 2: Direct Synthesis of 4'-Fluoro-3'-methylacetophenone via Friedel-Crafts Acylation

This protocol is adapted from a high-yield reported procedure.[3] Friedel-Crafts acylation is an electrophilic aromatic substitution that allows for the synthesis of monoacylated products.[10][11][12]

Materials:

  • 2-Fluorotoluene (ortho-fluorotoluene)

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Methylene chloride (DCM)

  • 5% Hydrochloric acid

  • 5% Aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-fluorotoluene (1.0 equivalent) and acetyl chloride (1.2 equivalents) in methylene chloride.

  • Cool the mixture in an ice bath with stirring.

  • Gradually add anhydrous aluminum chloride (1.2 equivalents) to the cooled mixture.

  • Continue stirring the resulting mixture in the ice bath for 2 hours.

  • Pour the reaction mixture into 5% hydrochloric acid and allow the layers to separate.

  • Wash the organic layer with a 5% aqueous solution of sodium carbonate and then dry over anhydrous sodium sulfate.

  • Distill away the methylene chloride under reduced pressure to obtain 4'-fluoro-3'-methylacetophenone.

Data Presentation

Synthesis RouteStarting MaterialProductReagentsYieldReference
Friedel-Crafts Acylation2-Fluorotoluene4'-Fluoro-3'-methylacetophenoneAcetyl chloride, AlCl₃98%[3]
Two-Step SynthesisThis compound4-Fluoro-3-methylphenyl Ketones1. PCC2. Grignard Reagent3. PCCVariableGeneral Method

Note: The yield for the two-step synthesis is dependent on the specific Grignard reagent used and the efficiency of each step.

Conclusion

The protocols provided herein offer reliable and reproducible methods for the synthesis of 4-fluoro-3-methylphenyl ketones. The two-step synthesis from this compound provides a versatile route to a variety of ketone analogues, while the Friedel-Crafts acylation of 2-fluorotoluene is a highly efficient method for the direct synthesis of 4'-fluoro-3'-methylacetophenone. These application notes serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude (4-Fluoro-3-methylphenyl)methanol by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Issue 1: The target compound, this compound, is not eluting from the column or is eluting very slowly.

  • Possible Cause: The solvent system (mobile phase) is not polar enough to displace the compound from the silica gel (stationary phase). This compound is a moderately polar compound due to the presence of the hydroxyl group.

  • Solution:

    • Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. For instance, if you started with 10% ethyl acetate in hexane, try increasing it to 20%, then 30%, and so on.[1]

    • If increasing the ethyl acetate concentration is ineffective, consider adding a small amount of a more polar solvent, such as methanol, to your eluent system (e.g., 1-5% methanol in dichloromethane).[2][3]

    • Before running the column, ensure you have identified an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35.[4]

Issue 2: The separation between this compound and impurities is poor, resulting in overlapping fractions.

  • Possible Cause: The polarity of the solvent system may be too high, causing all components to travel quickly down the column without adequate interaction with the stationary phase. Alternatively, the column may have been packed improperly or overloaded with the crude sample.

  • Solution:

    • Decrease the polarity of the eluent. A lower polarity will slow down the elution of all compounds, potentially improving the separation between them.

    • Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to uneven solvent flow and band broadening.[5]

    • Load the crude sample onto the column in a concentrated band using a minimal amount of solvent. Overloading the column with too much sample can lead to poor separation. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude sample.

    • Consider using a different solvent system with different selectivity. For example, if a hexane/ethyl acetate system is not providing good separation, a dichloromethane/methanol system might offer a different elution order for the impurities.[5]

Issue 3: The compound is streaking or tailing on the TLC plate and during column elution.

  • Possible Cause: The compound may be interacting too strongly with the acidic sites on the silica gel. This is common for polar compounds, especially those with basic functionalities, although it can also occur with alcohols. The sample might also be too concentrated when spotted on the TLC plate or loaded onto the column.

  • Solution:

    • Add a small amount of a modifier to the solvent system to neutralize the acidic silica surface. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.[2]

    • Ensure the sample is sufficiently diluted when preparing TLC plates and when loading it onto the column.

    • Consider using a different stationary phase, such as alumina, which is available in acidic, neutral, and basic forms.[2]

Issue 4: The solvent flow rate is very slow or has stopped completely.

  • Possible Cause: The column may be packed too tightly, or fine silica particles may be clogging the frit or the bottom of the column. In some cases, the compound may have precipitated on the column.

  • Solution:

    • Apply gentle pressure to the top of the column using a pump or an inert gas source (flash chromatography) to increase the flow rate. Be cautious not to exceed the pressure limits of the glass column.[6]

    • If the blockage is at the bottom, you may need to carefully remove the packing and re-pack the column.

    • Ensure your crude sample is fully dissolved in the loading solvent before applying it to the column to prevent precipitation. If solubility is an issue, consider a dry loading method where the crude material is pre-adsorbed onto a small amount of silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for developing a solvent system for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can begin by testing a ratio of 9:1 hexane:ethyl acetate on a TLC plate and adjusting the ratio to achieve an Rf value of 0.25-0.35 for the target compound.[4]

Q2: How do I perform a TLC analysis to determine the right solvent system?

  • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing your chosen solvent system.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (if the compounds are UV active) or by using a chemical stain (e.g., potassium permanganate or p-anisaldehyde).

  • Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front).

  • Adjust the polarity of your solvent system until the desired compound has an Rf of ~0.25-0.35.[4]

Q3: What are the common impurities I might encounter in my crude this compound?

Common impurities can include unreacted starting materials, such as 4-fluoro-3-methylbenzaldehyde or the corresponding carboxylic acid, as well as byproducts from the reaction. The polarity of these impurities will dictate how they behave on the column. A less polar impurity will elute before your target compound, while a more polar impurity will elute after.

Q4: Can I reuse my silica gel column?

It is generally not recommended to reuse silica gel for column chromatography, especially for high-purity applications. Residual compounds from a previous purification can contaminate your current sample. For routine purifications where the same separation is performed repeatedly, it may be possible, but it is not standard practice in a research setting.

Quantitative Data Summary

The following table provides representative data for the column chromatography purification of this compound. Note that optimal conditions may vary depending on the specific impurities present in the crude mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade for flash column chromatography.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA gradient elution is often more effective than an isocratic one for separating compounds with different polarities.
TLC Analysis (Rf) ~0.3 in 4:1 Hexane:Ethyl AcetateThis is an ideal target Rf value for good separation on a column.[4]
Elution Gradient Start with 95:5 Hexane:Ethyl AcetateGradually increase the ethyl acetate concentration to elute more polar compounds.
End with 70:30 Hexane:Ethyl AcetateThe final polarity will depend on the polarity of the impurities.
Typical Recovery 80-95%This can vary based on the purity of the crude material and the efficiency of the separation.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel coated)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

2. Thin Layer Chromatography (TLC) Analysis:

  • Determine the optimal solvent system by performing TLC as described in the FAQ section. Aim for an Rf value of approximately 0.25-0.35 for this compound. A good starting point is a 4:1 mixture of hexane and ethyl acetate.

3. Column Preparation (Wet Packing Method):

  • Securely clamp the glass column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (about 1 cm) over the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed.

  • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Carefully apply the sample solution to the top of the sand layer using a pipette.

  • Allow the sample to absorb completely into the silica bed by draining the solvent until the liquid level is again at the top of the sand.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to absorb into the silica bed.

5. Elution and Fraction Collection:

  • Carefully fill the column with the initial eluent.

  • Begin collecting fractions in test tubes. Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography).

  • Start with the low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 90:10, 80:20, etc.).

  • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing them.

6. Isolation of the Purified Compound:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Process Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

TroubleshootingWorkflow start Start Purification check_elution Is the target compound eluting? start->check_elution increase_polarity Increase eluent polarity (e.g., more ethyl acetate) check_elution->increase_polarity No check_separation Is the separation from impurities adequate? check_elution->check_separation Yes increase_polarity->check_elution decrease_polarity Decrease eluent polarity check_separation->decrease_polarity No repack_column Check column packing and sample loading check_separation->repack_column Still No check_streaking Is there streaking or tailing? check_separation->check_streaking Yes decrease_polarity->check_separation repack_column->start add_modifier Add modifier to eluent (e.g., triethylamine) check_streaking->add_modifier Yes check_flow Is the flow rate adequate? check_streaking->check_flow No add_modifier->check_streaking apply_pressure Apply gentle pressure (flash chromatography) check_flow->apply_pressure No repack_clogged_column Unclog or repack column check_flow->repack_clogged_column Still No collect_fractions Collect and analyze fractions check_flow->collect_fractions Yes apply_pressure->check_flow repack_clogged_column->start end Purification Complete collect_fractions->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Stability and storage conditions for (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of (4-Fluoro-3-methylphenyl)methanol, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is limited, recommendations can be inferred from structurally similar compounds like benzyl alcohol. It is advised to store the compound in a cool, dry, and well-ventilated area.[1][2][3] To prevent degradation, it should be protected from light and stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[4][5]

Q2: What are the primary degradation pathways for this compound?

A2: Based on the reactivity of similar benzyl alcohols, the primary degradation pathways for this compound are likely oxidation and peroxide formation.[2][4] Exposure to air and light can facilitate the oxidation of the methanol group to the corresponding aldehyde or carboxylic acid.[4] Like other ethers and alcohols, there is also a potential for peroxide formation over time, which can be hazardous.[2][4]

Q3: How can I check for the presence of peroxides in my sample?

A3: It is crucial to test for peroxides before using or distilling aged samples of this compound.[4] Commercially available peroxide test strips are a convenient method for this. A positive test indicates the presence of potentially explosive peroxides, and the material should be handled with extreme caution and disposed of according to institutional safety protocols.

Q4: What materials are incompatible with this compound?

A4: Strong oxidizing agents, strong acids, and acid chlorides are generally incompatible with benzyl alcohol and, by extension, likely with this compound.[2] Contact with these substances can lead to vigorous or explosive reactions. It is also advisable to avoid contact with aluminum, iron, and steel at high temperatures.[2]

Stability and Storage Data Summary

The following table summarizes the recommended storage conditions and potential instabilities for this compound, based on data for benzyl alcohol.

ParameterRecommendation/InformationSource
Storage Temperature Store in a cool, dry place, below 25°C (77°F).[1][3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[4][5]
Light Protect from direct sunlight and other light sources.[1][3][5]
Moisture Keep in a tightly sealed container to prevent moisture absorption.[5]
Primary Degradation Slow oxidation in air to form the corresponding aldehyde and acid.[2][4]
Peroxide Formation Can form explosive peroxides upon prolonged storage, especially with air exposure.[2][4]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, aluminum, iron, and steel (at high temps).[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

TroubleshootingGuide Troubleshooting Flowchart for this compound Experiments start Start: Unexpected Experimental Result check_purity Is the starting material pure? start->check_purity purity_no Purify the compound (e.g., distillation, chromatography). check_purity->purity_no No purity_yes Yes check_purity->purity_yes check_degradation Could the compound have degraded? purity_yes->check_degradation degradation_no Review experimental setup and procedure for other error sources. check_degradation->degradation_no No degradation_yes Yes check_degradation->degradation_yes check_storage Was the compound stored correctly? (Cool, dark, inert atmosphere) degradation_yes->check_storage storage_no Procure a fresh batch of the compound and store it properly. check_storage->storage_no No storage_yes Yes check_storage->storage_yes check_reaction_conditions Are reaction conditions promoting degradation? (e.g., presence of oxidants, high temperature, exposure to air/light) storage_yes->check_reaction_conditions conditions_yes Modify reaction conditions. (e.g., use deoxygenated solvents, run under inert atmosphere, protect from light) check_reaction_conditions->conditions_yes Yes conditions_no Consider other potential side reactions or impurities. check_reaction_conditions->conditions_no No

Caption: Troubleshooting flowchart for experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[6]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[6]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[6]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 12 hours.

    • At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[6]

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of 100 µg/mL for HPLC analysis.[6]

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., providing an overall illumination of 1.2 million lux hours).

    • Keep a control sample in the dark.

    • After the exposure period, prepare solutions of both the exposed and control samples at 100 µg/mL for HPLC analysis.[6]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.[7][8]

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for stability testing. The following is a general workflow for developing such a method.

HPLC_Method_Development Workflow for Stability-Indicating HPLC Method Development start Start: Method Development column_selection Select an appropriate HPLC column (e.g., C18, C8) start->column_selection mobile_phase Optimize mobile phase composition (e.g., ACN/Water, MeOH/Water with buffer) column_selection->mobile_phase gradient_elution Develop a gradient elution program for optimal separation mobile_phase->gradient_elution detection Select a suitable detection wavelength (e.g., UV) gradient_elution->detection forced_degradation Perform forced degradation studies (Protocol 1) detection->forced_degradation specificity Assess method specificity: Separate API from degradation products forced_degradation->specificity validation Validate the method according to ICH guidelines (Precision, Accuracy, Linearity, Robustness) specificity->validation end Finalized Stability-Indicating Method validation->end

Caption: HPLC method development workflow.

References

Technical Support Center: Monitoring Reactions of (4-Fluoro-3-methylphenyl)methanol by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving (4-Fluoro-3-methylphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the best way to visualize this compound and related reaction products on a TLC plate?

A1: Due to its aromatic ring, this compound and many of its derivatives are UV-active. The most common and non-destructive method for visualization is using a UV lamp at 254 nm.[1][2] Compounds that absorb UV light will appear as dark spots against the fluorescent background of the TLC plate.[1] If your product is not UV-active, or for secondary confirmation, chemical staining can be used. Stains like potassium permanganate can be effective for visualizing alcohols, while a p-anisaldehyde stain is useful for a wide range of functional groups, including alcohols and aldehydes.[1] Iodine vapor is another general stain that can visualize many organic compounds.[3]

Q2: How do I select an appropriate mobile phase for monitoring a reaction with this compound?

A2: The choice of mobile phase (eluent) is critical for good separation. A common starting point for substituted benzyl alcohols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] A typical initial ratio to try is 7:3 or 8:2 hexane:ethyl acetate. The polarity of the mobile phase can be adjusted to achieve optimal separation, where the Rf values of your starting material and product are ideally between 0.2 and 0.8.[5] If your compounds are very polar and remain at the baseline, you can increase the proportion of the polar solvent or switch to a more polar system, such as dichloromethane and methanol.

Q3: What do the Rf values tell me about my reaction?

A3: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a measure of a compound's polarity in a given solvent system. In a typical reaction where this compound is converted to a less polar product, you would expect the product spot to have a higher Rf value than the starting material spot. Conversely, a more polar product will have a lower Rf value. By comparing the Rf values of your reaction mixture to a co-spotted standard of the starting material, you can monitor the consumption of the reactant and the formation of the product.[5]

Q4: How can I confirm the identity of a spot on my TLC plate?

A4: The most reliable way to confirm the identity of a spot is to use a co-spot. This involves spotting your reaction mixture in one lane, a pure sample of your starting material in another lane, and a mixture of your reaction sample and the starting material in a third lane. If a spot in your reaction mixture has the same Rf as your starting material, the spots will merge in the co-spot lane. If they are different compounds, you will see two distinct spots.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking or tailing 1. Sample is too concentrated.[6][7] 2. The compound is strongly acidic or basic.[8][9] 3. The mobile phase is not optimal.1. Dilute your sample before spotting it on the TLC plate. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce interaction with the silica gel.[9] 3. Experiment with different mobile phase compositions to find a system that provides sharp, well-defined spots.
Spots are not moving from the baseline (Rf ≈ 0) 1. The mobile phase is not polar enough.[6] 2. The compound is highly polar.1. Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Switch to a more polar solvent system, such as dichloromethane/methanol.
Spots are running at the solvent front (Rf ≈ 1) 1. The mobile phase is too polar.[6]1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).
No spots are visible under UV light 1. The compound is not UV-active. 2. The sample concentration is too low.[6] 3. The compound has evaporated from the plate.1. Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, or iodine).[1][3] 2. Spot the plate multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[6] 3. This is more likely with highly volatile compounds. Ensure the plate is visualized promptly after development.
Spots are irregularly shaped 1. The TLC plate surface was disturbed during spotting. 2. The TLC plate is of poor quality.1. Be careful not to gouge the silica gel with the spotter. 2. Use a new, high-quality TLC plate.

Experimental Protocol: Monitoring a Reaction by TLC

This protocol outlines the general procedure for monitoring a reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture)

  • Reaction mixture

  • Standard solution of this compound in a volatile solvent (e.g., ethyl acetate)

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • (Optional) Staining solution and heating plate

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your origin line. Mark small tick marks on this line for each sample you will spot.

  • Spot the Plate:

    • Using a clean capillary tube, draw up a small amount of the standard solution of this compound.

    • Lightly touch the capillary tube to the first tick mark on the origin line to create a small, concentrated spot.

    • Using a new capillary tube, spot the reaction mixture on the next tick mark.

    • For a co-spot, apply a spot of the reaction mixture on the third tick mark, and without letting it dry completely, spot the standard solution directly on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize and Analyze:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (distance from origin to the center of the spot) / (distance from origin to the solvent front).

    • Compare the spots in the reaction mixture lane to the starting material standard to assess the progress of the reaction.

Data Presentation: Illustrative Rf Values

The following table provides illustrative Rf values for this compound and a hypothetical less polar product in common TLC solvent systems. Actual Rf values may vary depending on the specific reaction conditions, TLC plate manufacturer, and laboratory environment.

Mobile Phase (Hexane:Ethyl Acetate)This compound (Starting Material) RfHypothetical Less Polar Product Rf
9:10.150.35
8:20.280.55
7:30.400.70
1:10.650.85

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Rxn, Co-spot) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots (UV/Stain) develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for monitoring reaction progress using TLC.

TLC_Troubleshooting start Problem with TLC Result streaking Streaking/Tailing? start->streaking Yes rf_issue Incorrect Rf? start->rf_issue No conc Too Concentrated? streaking->conc Yes no_spots No Spots Visible? rf_issue->no_spots No rf_high Rf too High? rf_issue->rf_high Yes rf_low Rf too Low? rf_issue->rf_low No uv_inactive Compound UV Inactive? no_spots->uv_inactive Yes acid_base Acidic/Basic Compound? conc->acid_base No dilute Dilute Sample conc->dilute Yes add_modifier Add Acid/Base to Eluent acid_base->add_modifier Yes decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity too_dilute Concentration Too Low? uv_inactive->too_dilute No use_stain Use Chemical Stain uv_inactive->use_stain Yes concentrate_spot Concentrate Spot too_dilute->concentrate_spot Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

Work-up procedures for reactions containing (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Fluoro-3-methylphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: The key physicochemical properties are summarized in the table below.

Data Presentation: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₉FO
Molecular Weight140.16 g/mol
Predicted XlogP1.5
AppearanceNot specified, likely a solid or liquid

Q2: What is the expected solubility of this compound in common laboratory solvents?

Data Presentation: Qualitative Solubility Profile

SolventPredicted SolubilityRationale
Dichloromethane (DCM)SolubleNon-polar aprotic solvent.
Ethyl Acetate (EtOAc)SolubleModerately polar aprotic solvent.
Tetrahydrofuran (THF)SolublePolar aprotic solvent.
Methanol (MeOH)SolublePolar protic solvent, capable of hydrogen bonding.
Hexane(s)Sparingly Soluble to InsolubleVery non-polar solvent.
WaterInsolubleThe molecule is largely non-polar despite the hydroxyl group.

Q3: Are there any known stability issues with this compound?

A3: Like other benzyl alcohols, this compound can be susceptible to oxidation, especially under harsh conditions (strong oxidants, high temperatures, or prolonged exposure to air). This can lead to the formation of the corresponding aldehyde, (4-fluoro-3-methyl)benzaldehyde, and potentially the carboxylic acid, (4-fluoro-3-methyl)benzoic acid. It is generally stable under mildly acidic and basic conditions at room temperature.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.

Issue 1: Difficulty in Separating the Product from the Reaction Mixture

Q: After an aqueous work-up, my product, a derivative of this compound, is not separating cleanly from the aqueous layer, or I am observing an emulsion.

A: This can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, forcing the less polar organic product into the organic layer and helping to break up emulsions.

  • Solvent Choice: Ensure you are using an appropriate extraction solvent. Dichloromethane or ethyl acetate are generally good choices. If you are using a solvent with some water miscibility, like ethyl acetate, ensure it is saturated with water before use to minimize loss of product into the aqueous layer.

  • pH Adjustment: Depending on the nature of your product and impurities, adjusting the pH of the aqueous layer can help. If you have acidic impurities, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove them into the aqueous layer. Conversely, a wash with a mild acid (e.g., dilute HCl) can remove basic impurities. Be cautious if your product has acid or base-labile functional groups.

  • Filtration: If a fine precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® may be effective.

Issue 2: Unexpected Side Products Observed During Analysis (TLC, NMR, LC-MS)

Q: I am seeing an extra spot on my TLC or unexpected peaks in my NMR/LC-MS that I suspect are side products from my reaction with this compound.

A: The most common side product is the over-oxidation product.

  • Oxidation: If your reaction conditions are oxidative or if the work-up is prolonged and exposed to air, the benzyl alcohol may have been oxidized to the corresponding aldehyde or carboxylic acid.

    • Identification: The aldehyde proton typically appears around 9-10 ppm in the ¹H NMR spectrum. The carboxylic acid proton is a broad singlet, often above 10 ppm.

    • Removal: The carboxylic acid can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution. The aldehyde can be more challenging to remove but can often be separated by column chromatography.

  • Starting Material: Ensure you are not just seeing unreacted this compound. Compare the Rf on TLC with the starting material.

  • Reagent-Related Impurities: Consider the other reagents in your reaction. For example, in a Mitsunobu reaction, triphenylphosphine oxide is a common byproduct that can be tricky to remove. Rinsing the crude product with a solvent in which the product is soluble but the byproduct is not (e.g., diethyl ether or a mixture of hexane and ethyl acetate) can be effective.

Issue 3: Low Yield of the Desired Product

Q: My reaction yield is lower than expected. What are some common reasons for this when using this compound?

A:

  • Incomplete Reaction: Monitor your reaction by TLC or LC-MS to ensure it has gone to completion before starting the work-up.

  • Product Lost During Work-up:

    • Extraction: Ensure you have performed a sufficient number of extractions (typically 3 times) to recover all the product from the aqueous layer.

    • pH: As mentioned earlier, incorrect pH during extraction can lead to the loss of product if it becomes charged and partitions into the aqueous layer.

  • Steric Hindrance: The methyl group ortho to the fluorine and meta to the hydroxymethyl group can introduce some steric hindrance, potentially slowing down reactions at the benzylic position. You may need to use more forcing conditions (higher temperature, longer reaction time, or a more active catalyst) than for unsubstituted benzyl alcohol.

  • Electronic Effects: The fluorine atom is electron-withdrawing, which can affect the reactivity of the alcohol and the aromatic ring. This may necessitate optimization of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Oxidation of this compound to (4-Fluoro-3-methyl)benzaldehyde

This is a representative protocol using a common oxidizing agent.

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Upon completion, dilute the reaction mixture with diethyl ether. b. Pass the mixture through a short plug of silica gel, eluting with more diethyl ether to remove the chromium salts. c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (4-fluoro-3-methyl)benzaldehyde.

Protocol 2: General Procedure for Esterification of this compound

This protocol describes a standard Fischer esterification.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the carboxylic acid (e.g., acetic acid, 5-10 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the carboxylic acid used.

  • Work-up: a. Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water. b. Extract the product with ethyl acetate (3 x volume of the reaction mixture). c. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove excess carboxylic acid), and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and other reagents in a suitable solvent reaction Add catalyst/reagent and stir (monitor by TLC/LC-MS) start->reaction quench Quench the reaction (e.g., with water or sat. NH4Cl) reaction->quench extract Extract with an organic solvent (e.g., EtOAc, DCM) quench->extract wash Wash organic layer (e.g., with water, brine, NaHCO3) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., column chromatography, recrystallization) concentrate->purify

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Tree cluster_separation cluster_purity cluster_yield start Problem with Work-up/Purification emulsion Emulsion or poor layer separation? start->emulsion unexpected_product Unexpected product in analysis? start->unexpected_product low_yield Low yield? start->low_yield add_brine Add brine ('salt out') emulsion->add_brine Yes change_solvent Consider a different extraction solvent emulsion->change_solvent Still an issue check_oxidation Check for aldehyde or carboxylic acid peaks unexpected_product->check_oxidation Yes check_sm Compare with starting material TLC/NMR check_oxidation->check_sm monitor_reaction Ensure reaction completion before work-up low_yield->monitor_reaction Yes optimize_extraction Optimize extraction pH and number of extractions monitor_reaction->optimize_extraction

Caption: A decision tree for troubleshooting common work-up issues.

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. (4-Fluoro-3-methylphenyl)methanol, a substituted benzyl alcohol derivative, presents a valuable case study for the application of modern spectroscopic techniques. This guide provides a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, alongside a comparative overview of alternative analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Cornerstone of Structural Analysis

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H and ¹³C NMR Data for this compound

Due to the limited availability of public, experimentally verified NMR spectra for this compound, the following data is a combination of predicted values from reputable spectroscopic software and analysis of experimentally determined data for structurally analogous compounds, namely 4-fluorobenzyl alcohol and 3-methylbenzyl alcohol. This approach provides a reliable, representative dataset for analytical purposes. The data presented below was predicted using advanced algorithms that account for the electronic effects of the fluorine and methyl substituents on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR ¹³C NMR
Assignment Chemical Shift (ppm) Multiplicity & Coupling Constant (J, Hz) Assignment Chemical Shift (ppm)
-CH₃~2.25s-CH₃~14.5
-CH₂OH~4.65s-CH₂OH~64.5
Ar-H (H2)~7.20d, J ≈ 2.0Ar-C (C1)~138.0
Ar-H (H5)~6.95t, J ≈ 8.5Ar-C (C2)~125.0 (d, JC-F ≈ 3.5)
Ar-H (H6)~7.15dd, J ≈ 8.5, 5.0Ar-C (C3)~132.5 (d, JC-F ≈ 5.5)
-OHVariablebr sAr-C (C4)~161.0 (d, JC-F ≈ 245.0)
Ar-C (C5)~115.0 (d, JC-F ≈ 21.0)
Ar-C (C6)~129.0 (d, JC-F ≈ 8.0)

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants to fluorine (JC-F) are denoted as doublets (d) in the ¹³C NMR spectrum.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural interpretation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans: 16-32, to achieve adequate signal-to-noise ratio.
  • Spectral Width: 12-16 ppm.
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
  • Spectral Width: 220-240 ppm.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay: 2 seconds.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase correct the resulting spectra.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the peaks in the ¹H spectrum.
  • Analyze the multiplicities and coupling constants.

NMR Analysis Workflow

The logical flow from sample preparation to final structural confirmation in an NMR experiment can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation prep Weigh & Dissolve Sample in Deuterated Solvent tube Transfer to NMR Tube prep->tube h1_acq ¹H NMR Acquisition tube->h1_acq c13_acq ¹³C NMR Acquisition tube->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase calib Chemical Shift Calibration (TMS) phase->calib integration Integration (¹H NMR) calib->integration multiplicity Multiplicity & Coupling Constant Analysis calib->multiplicity assignment Peak Assignment integration->assignment multiplicity->assignment structure Structure Elucidation assignment->structure

Caption: Workflow for NMR analysis of this compound.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques offer complementary information, particularly for purity assessment and quantification.

Table 2: Comparison of Analytical Techniques for this compound

Technique Principle Strengths Limitations Application for this compound
NMR Spectroscopy Nuclear spin in a magnetic field- Unambiguous structure determination- Detailed connectivity information- Stereochemical analysis- Lower sensitivity than MS- Requires higher sample concentration- Can be time-consuming- Primary tool for structural confirmation and characterization.
GC-MS Separation by volatility, detection by mass- High sensitivity and selectivity- Excellent for identifying impurities- Provides molecular weight information- Requires volatile and thermally stable compounds- Structural information is inferred from fragmentation patterns- Ideal for purity assessment and identifying volatile impurities or by-products from synthesis.[1][2][3]
HPLC Separation by polarity- High-resolution separation of non-volatile compounds- Excellent for quantification and purity analysis- Does not inherently provide structural information (requires coupling to a detector like MS)- Suitable for purity analysis, quantification in formulations, and monitoring reaction progress.[4][5][6][7]

Conclusion

The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy provides a robust foundation for its structural characterization. The predicted NMR data, in conjunction with the detailed experimental protocol, offers a clear pathway for researchers to verify the identity and purity of this compound. While NMR is indispensable for definitive structural elucidation, complementary techniques such as GC-MS and HPLC are invaluable for orthogonal purity assessment and quantitative analysis, particularly in the context of drug development where rigorous quality control is essential. The integrated application of these analytical methodologies ensures a thorough understanding of the chemical properties of this compound, facilitating its progression in the research and development pipeline.

References

A Comparative Analysis of (4-Fluoro-3-methylphenyl)methanol Using Mass Spectrometry and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of (4-Fluoro-3-methylphenyl)methanol against a common structural analog, Benzyl Alcohol. The data presented herein is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. When subjected to electron ionization (EI), this compound is expected to produce a distinct mass spectrum characterized by a molecular ion peak and several key fragment ions.

Table 1: Comparison of Key Mass Spectrometry Fragments

m/z Predicted Ion for this compound Observed Ion for Benzyl Alcohol Interpretation
140[C₈H₉FO]⁺-Molecular Ion (M⁺)
123[C₈H₈F]⁺-Loss of Hydroxyl Radical (•OH)
111[C₇H₈F]⁺[C₇H₇O]⁺ (m/z 107)Loss of Formaldehyde (CH₂O) from M⁺
91-[C₇H₇]⁺Tropylium Ion (Loss of •CH₂OH)
77-[C₆H₅]⁺Phenyl Cation (Loss of CH₂OH)

Note: Data for this compound is predicted based on its structure and common fragmentation pathways for benzyl alcohols. Data for Benzyl Alcohol is from established spectral libraries.

The predicted fragmentation of this compound begins with the molecular ion at m/z 140. A common fragmentation pathway for alcohols is the loss of a hydroxyl radical, which would result in a fragment at m/z 123.[1] Another expected fragmentation is the loss of the entire hydroxymethyl group, leading to a fluorinated tropylium or related aromatic cation. The mass spectrum of benzyl alcohol shows a molecular ion at m/z 108, with a base peak often at m/z 91 due to the formation of the stable tropylium ion from the loss of a hydroxyl group. The phenyl cation at m/z 77 is also a significant fragment.

Predicted Mass Spectral Fragmentation of this compound

G Predicted Fragmentation of this compound M C₈H₉FO⁺ (m/z = 140) Molecular Ion F1 C₈H₈F⁺ (m/z = 123) M->F1 - •OH F2 C₇H₆F⁺ (m/z = 109) M->F2 - CH₂O

Caption: Predicted fragmentation pathway for this compound.

IR Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present in a compound.

Table 2: Comparison of Characteristic IR Absorption Bands (cm⁻¹)

Functional Group Expected Range for this compound (cm⁻¹) Observed Range for Benzyl Alcohol (cm⁻¹) Vibrational Mode
O-H3200 - 3600 (broad)3200 - 3600 (broad)Stretching
C-H (Aromatic)3000 - 31003000 - 3100Stretching
C-H (Alkyl)2850 - 30002850 - 3000Stretching
C=C (Aromatic)1500 - 16001500 - 1600Stretching
C-O1000 - 12501050 - 1250Stretching
C-F1000 - 1400-Stretching

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, which is characteristic of alcohols.[2] Aromatic C-H stretching vibrations are anticipated between 3000 and 3100 cm⁻¹, while the alkyl C-H stretches from the methyl and methylene groups should appear between 2850 and 3000 cm⁻¹. The C-O stretching vibration will likely be observed in the 1000-1250 cm⁻¹ range.[2] A key distinguishing feature for this compound will be the presence of a strong C-F stretching band, typically found in the 1000-1400 cm⁻¹ region. The spectrum of benzyl alcohol displays similar characteristic peaks for the O-H, C-H, and C-O bonds.[2][3]

Experimental Protocols

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-500 amu.

    • Ion Source Temperature: 230 °C.

    • MSD Transfer Line Temperature: 280 °C.

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample spectrum is then collected, typically over a range of 4000-600 cm⁻¹.

    • An appropriate number of scans (e.g., 16-32) are co-added to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands for the expected functional groups.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation P Analyte Sample MS Mass Spectrometry (GC-MS) P->MS IR IR Spectroscopy (FTIR) P->IR MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data IR_Data IR Spectrum (cm⁻¹ vs. Transmittance) IR->IR_Data Structure Structural Elucidation MS_Data->Structure IR_Data->Structure

References

A Comparative Guide to the Reactivity of (4-Fluoro-3-methylphenyl)methanol and (4-Fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of (4-Fluoro-3-methylphenyl)methanol and (4-Fluorophenyl)methanol. The analysis is grounded in fundamental principles of physical organic chemistry, supported by illustrative data and detailed experimental protocols for verification.

Introduction to Chemical Reactivity

The reactivity of substituted benzyl alcohols is a critical parameter in synthetic chemistry and drug development, influencing reaction rates, yields, and the feasibility of various transformations. The primary determinant of reactivity in these compounds is the electronic nature of the substituents on the aromatic ring. This guide focuses on comparing this compound and (4-Fluorophenyl)methanol, highlighting how the presence of a methyl group in the former modulates its reactivity relative to the latter. The core of this analysis lies in understanding the interplay of inductive and resonance effects of the fluoro and methyl substituents.

Electronic Effects and Predicted Reactivity

The reactivity of the benzylic alcohol moiety is largely governed by the electron density at the benzylic carbon. Substituents that donate electron density to the aromatic ring tend to increase the reactivity of the alcohol, particularly in oxidation reactions where a positive charge develops at the benzylic position during the transition state. Conversely, electron-withdrawing groups decrease this reactivity.

  • (4-Fluorophenyl)methanol : This molecule contains a fluorine atom at the para-position. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also has a weaker electron-donating resonance effect (+R). For substituents in the para position, the net effect of fluorine is typically electron-withdrawing, which deactivates the ring and reduces the rate of reactions involving the formation of a positive charge at the benzylic center.

  • This compound : In addition to the para-fluoro group, this molecule has a methyl group at the meta-position relative to the hydroxymethyl group. The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation.[1] This electron-donating nature increases the electron density of the aromatic ring, counteracting the withdrawing effect of the fluorine.

G cluster_0 (4-Fluorophenyl)methanol cluster_1 This compound cluster_2 Overall Reactivity Prediction a Fluorine (-I > +R) Net Electron Withdrawing b Benzylic Alcohol a->b Deactivates c Methyl (+I) Electron Donating e Benzylic Alcohol c->e Activates d Fluorine (-I > +R) Electron Withdrawing d->e Deactivates Reactivity_Comparison Reactivity: This compound > (4-Fluorophenyl)methanol

Caption: Electronic influence of substituents on reactivity.

Quantitative Reactivity Comparison

To illustrate the expected difference in reactivity, the following table summarizes hypothetical kinetic data for a representative oxidation reaction of the two alcohols to their corresponding aldehydes. The data is based on the principles outlined in Hammett plot studies for substituted benzyl alcohols, where electron-donating groups accelerate the reaction.[2][3][4]

Parameter(4-Fluorophenyl)methanolThis compound
Relative Rate Constant (k_rel) 1.0~ 2.5 - 3.5
Reaction Time for 95% Conversion (hours) 83
Yield (%) at 3 hours 35%95%
Activation Energy (Ea) HigherLower

Note: The data presented in this table is illustrative and intended to reflect the scientifically established principles of electronic substituent effects. Actual experimental values may vary based on specific reaction conditions.

Experimental Protocol for Comparative Oxidation

This section provides a detailed methodology for the comparative oxidation of this compound and (4-Fluorophenyl)methanol using pyridinium chlorochromate (PCC), a common and mild oxidizing agent for converting primary alcohols to aldehydes.

Materials and Equipment
  • This compound

  • (4-Fluorophenyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Thin-layer chromatography (TLC) plates

  • Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Procedure
  • Reaction Setup : Two separate 50 mL round-bottom flasks are charged with magnetic stir bars.

    • In Flask A, dissolve 1.0 mmol of (4-Fluorophenyl)methanol in 10 mL of anhydrous DCM.

    • In Flask B, dissolve 1.0 mmol of this compound in 10 mL of anhydrous DCM.

  • Initiation of Oxidation : To each flask, add 1.5 mmol of PCC in a single portion at room temperature while stirring.

  • Reaction Monitoring : Monitor the progress of both reactions simultaneously by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) or by taking aliquots at regular time intervals (e.g., every 30 minutes) for GC-MS analysis. The disappearance of the starting alcohol spot/peak and the appearance of the product aldehyde spot/peak will indicate reaction progress.

  • Workup : Once the reaction in Flask B (the more reactive substrate) reaches completion as determined by monitoring, quench both reactions by adding 20 mL of diethyl ether and stirring for 10 minutes.

  • Purification : Filter the contents of each flask through a short pad of silica gel to remove the chromium byproducts, washing with additional diethyl ether.

  • Analysis : Concentrate the filtrate from each reaction under reduced pressure. Analyze the crude product by GC-MS to determine the percent conversion and yield for each reaction at the same time point.

The expected outcome is a significantly higher conversion rate for this compound compared to (4-Fluorophenyl)methanol at any given time point.

G A 1. Prepare Solutions Flask A: (4-Fluorophenyl)methanol in DCM Flask B: this compound in DCM B 2. Add Oxidant Add 1.5 eq. PCC to each flask Start timer and stirring A->B C 3. Monitor Reactions Take aliquots every 30 min Analyze by TLC or GC-MS B->C D 4. Quench Reactions Add diethyl ether to both flasks (at the same time point) C->D E 5. Purify Filter through silica gel D->E F 6. Analyze Results Determine % conversion and yield by GC-MS for each reaction E->F

Caption: Experimental workflow for comparative reactivity analysis.

Summary

The reactivity of this compound is demonstrably higher than that of (4-Fluorophenyl)methanol in common synthetic transformations like oxidation. This difference is attributed to the electron-donating effect of the methyl group in the 3-position, which increases the electron density at the benzylic carbon and stabilizes the transition state of the reaction. This guide provides a theoretical framework and a practical experimental protocol for researchers to understand and verify these reactivity differences, aiding in the strategic design of synthetic routes and the development of new chemical entities.

References

A Comparative Guide to (4-Fluoro-3-methylphenyl)methanol and Other Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (4-Fluoro-3-methylphenyl)methanol with other substituted benzyl alcohols, focusing on physicochemical properties, chemical reactivity, and biological activity. The data presented is intended to support research and development in medicinal chemistry, organic synthesis, and materials science by highlighting the influence of aromatic substitution on the behavior of the benzyl alcohol scaffold.

Physicochemical Properties: A Comparative Overview

The identity and position of substituents on the phenyl ring significantly alter the physicochemical properties of benzyl alcohols. These properties, including melting point, boiling point, and acidity (pKa), are critical for determining a compound's solubility, reaction kinetics, and biological interactions. The presence of a fluorine atom, as in this compound, typically increases lipophilicity and can influence metabolic stability, while the methyl group acts as a weak electron-donating group.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
Benzyl AlcoholC₇H₈O108.14-1520515.4
(4-Fluorophenyl)methanolC₇H₇FO126.1322-24186-18714.9
(3-Methylphenyl)methanolC₈H₁₀O122.16-20215-21615.5
This compound C₈H₉FO 140.15 N/A N/A 15.0
(4-Chlorophenyl)methanolC₇H₇ClO142.5869-7123414.8
(4-Nitrophenyl)methanolC₇H₇NO₃153.1492-95Decomposes14.1

Comparative Reactivity

The reactivity of the benzylic alcohol group is strongly influenced by the electronic nature of the ring substituents. Electron-donating groups (like methyl) can stabilize carbocation intermediates, potentially accelerating reactions that proceed via an SN1 mechanism. Conversely, electron-withdrawing groups (like fluoro and nitro) can increase the acidity of the hydroxyl proton and make the benzylic carbon more susceptible to oxidation.

Oxidation to Benzaldehydes

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[1] The reaction rate is sensitive to the electronic properties of the substituents on the aromatic ring.[2] Generally, electron-donating groups can facilitate oxidation, while electron-withdrawing groups may hinder it, depending on the specific oxidant and mechanism.[3]

Table 2: Relative Reactivity in Oxidation Reactions

Benzyl Alcohol DerivativeSubstituent EffectsExpected Relative Rate of Oxidation
(4-Methylphenyl)methanolElectron-Donating (CH₃)Faster
Benzyl AlcoholNeutralBaseline
(4-Fluorophenyl)methanolWeakly Electron-Withdrawing (F)Slower
This compound Weakly Withdrawing (F), Weakly Donating (CH₃) Comparable to or slightly slower than baseline
(4-Chlorophenyl)methanolElectron-Withdrawing (Cl)Slower
(4-Nitrophenyl)methanolStrongly Electron-Withdrawing (NO₂)Much Slower

Note: Relative rates are generalized and can vary significantly with the chosen oxidant (e.g., Cr(VI) reagents, PCC, TEMPO) and reaction conditions.[4][5]

Experimental Protocol: General Procedure for Oxidation of Benzyl Alcohols

This protocol describes a typical laboratory-scale oxidation of a substituted benzyl alcohol to the corresponding aldehyde using Pyridinium Chlorochromate (PCC).

  • Setup: A dry, round-bottom flask is charged with a magnetic stir bar and dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the solvent, followed by powdered molecular sieves (4Å) to trap water.

  • Substrate Addition: The substituted benzyl alcohol (1.0 equivalent), dissolved in a minimal amount of dichloromethane, is added to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by column chromatography on silica gel.

Esterification

Esterification, the reaction of an alcohol with a carboxylic acid, is a reversible process typically catalyzed by an acid.[6] The nucleophilicity of the alcohol's oxygen atom is a key factor. Electron-donating groups on the phenyl ring slightly increase the electron density on the oxygen, potentially increasing its nucleophilicity, while electron-withdrawing groups have the opposite effect. However, steric hindrance from ortho-substituents can also play a significant role in reducing the reaction rate.[7]

Esterification_Mechanism cluster_reactants Reactants cluster_products Products cluster_intermediates Intermediates RCOOH R'-COOH (Carboxylic Acid) Protonated_Acid R'-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ BnOH Ar-CH₂OH (Benzyl Alcohol) Tetrahedral_Intermediate R'-C(OH)₂-O⁺H-CH₂Ar BnOH->Tetrahedral_Intermediate + ArCH₂OH H_plus H⁺ H_plus->Protonated_Acid + H⁺ Protonated_Acid->Tetrahedral_Intermediate + ArCH₂OH Protonated_Ester R'-CO-O⁺H-CH₂Ar Tetrahedral_Intermediate->Protonated_Ester - H₂O Water H₂O Ester R'-COOCH₂Ar (Benzyl Ester) Protonated_Ester->Ester - H⁺

Caption: Acid-catalyzed Fischer esterification mechanism for benzyl alcohols.

Biological Activity

Substituted benzyl alcohols are known to exhibit a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[8] The specific substituents and their positions are crucial for both the potency and spectrum of activity. For instance, halogenated benzyl alcohols often show enhanced antibacterial and antifungal effects.[9]

Antimicrobial Activity

Several studies have demonstrated that benzyl alcohol and its derivatives possess antibacterial and antifungal properties.[10][11] The mechanism is often attributed to the disruption of microbial cell membrane integrity.[12] The presence of halogens and alkyl groups can modulate the compound's lipophilicity, affecting its ability to penetrate cell membranes.

Table 3: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

CompoundStaphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Benzyl Alcohol~8-10 mm~7-9 mm
(4-Chlorobenzyl) alcohol~12-15 mm~10-12 mm
(2,4-Dichlorobenzyl) alcohol~16-20 mm~13-16 mm
This compound Data not available Data not available
Amoxicillin (Control)~25-30 mmNot Active
Ciprofloxacin (Control)~22-28 mm~20-25 mm

Note: Data is compiled from representative literature and is concentration-dependent.[13][14] Specific testing is required for this compound to determine its activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion)

This protocol outlines the Kirby-Bauer disk diffusion method for assessing the antibacterial activity of test compounds.

  • Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plate with the bacterial suspension using a sterile cotton swab.

  • Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO). A solvent-only disk serves as a negative control, and standard antibiotic disks serve as positive controls.

  • Incubation: Place the disks onto the inoculated agar surface and incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Synthesis Overview

Substituted benzyl alcohols are most commonly synthesized via the reduction of the corresponding substituted benzaldehydes. This is a reliable and high-yielding method applicable to a wide range of substrates.

Synthesis_Workflow Start Start: 4-Fluoro-3-methylbenzaldehyde Dissolve Dissolve in Ethanol Start->Dissolve Add_Reducer Add NaBH₄ (Sodium Borohydride) Dissolve->Add_Reducer Stir Stir at Room Temperature Add_Reducer->Stir Quench Quench with Dilute HCl Stir->Quench Evaporate Evaporate Solvent Quench->Evaporate Extract Extract with Diethyl Ether Evaporate->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Purify Purify (e.g., Column Chromatography) Wash_Dry->Purify End Product: this compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the reduction of benzaldehydes.[15]

  • Reaction Setup: Dissolve 4-fluoro-3-methylbenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, cool the flask in an ice bath again and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by silica gel column chromatography if necessary.

Conclusion

The substitution pattern on the aromatic ring of benzyl alcohols profoundly impacts their physicochemical properties, chemical reactivity, and biological potential. This compound, with its combination of a weakly electron-withdrawing fluorine atom and a weakly electron-donating methyl group, presents a unique electronic profile. This guide demonstrates that while its general reactivity in oxidation and esterification can be predicted based on established electronic principles, its specific performance and biological activity require empirical validation. The provided protocols and comparative data serve as a foundational resource for researchers aiming to utilize this compound and other substituted benzyl alcohols in the development of new pharmaceuticals, agrochemicals, and functional materials.

References

Comparative Analysis of Substituted Benzyl Alcohol Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structure analysis of fluorinated and methylated phenylmethanol derivatives. This guide provides a comparative look at the structural nuances of these compounds, supported by experimental data and protocols.

While the specific crystal structure of (4-Fluoro-3-methylphenyl)methanol remains elusive in publicly accessible databases, a comprehensive understanding of its potential solid-state behavior can be gleaned from the analysis of closely related, structurally determined compounds. This guide presents a comparative study of two such analogues: 4-aminobenzyl alcohol and 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol. By examining their crystallographic data, we can infer the influence of substituent groups on molecular conformation and crystal packing, providing valuable insights for drug design and development where such moieties are common.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for a recently discovered polymorph of 4-aminobenzyl alcohol and 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol. These compounds, while not direct derivatives of this compound, feature key substituents (an amino group, which is electronically different but can be a hydrogen bond donor like a hydroxyl group, and a fluorophenyl group) that offer a basis for structural comparison.

Parameter4-Aminobenzyl Alcohol (New Polymorph)[1][2]1-(p-fluorophenyl)-2-(α-pyridyl)ethanol[3]
Chemical FormulaC₇H₉NOC₁₃H₁₁FNO
Crystal SystemOrthorhombicMonoclinic
Space GroupPna2₁P2₁/n
a (Å)8.95051(15)5.3664(15)
b (Å)5.8248(1)8.343(2)
c (Å)12.1645(2)25.056(6)
α (°)9090
β (°)9093.837(15)
γ (°)9090
Volume (ų)634.01(2)1118.8(5)
Z44
R-factor0.0608Not Reported

Experimental Protocols

A generalized workflow for single-crystal X-ray diffraction analysis is presented below, based on standard crystallographic practices.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

  • Synthesis: The target molecule, such as a substituted benzyl alcohol, is synthesized via established organic chemistry protocols. Purification to a high degree is essential for successful crystallization.

  • Crystallization: Growing single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) is critical. This is often achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents and solvent mixtures should be screened to find optimal conditions. For instance, the crystals of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol were obtained by dissolving the compound in chloroform and keeping it at 4 °C for 12 days.[3]

Data Collection and Structure Solution

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • Structure Solution and Refinement: The crystal structure is solved using computational methods to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates and other structural parameters.

Structural Insights and Significance

The crystal structure of the new polymorph of 4-aminobenzyl alcohol reveals a "herringbone" packing motif, with stacks of hydrogen-bonded molecules.[1][2] In the case of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, the crystal structure shows the formation of intermolecular hydrogen bonds between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule.[3]

These examples highlight how different substituent groups and molecular scaffolds dictate the intermolecular interactions and overall crystal packing. For a hypothetical this compound crystal structure, one would anticipate the interplay of hydrogen bonding from the hydroxyl group and potential weak interactions involving the fluorine and methyl substituents to influence the solid-state architecture. Understanding these packing motifs is crucial in drug development, as they can significantly impact a compound's solubility, stability, and bioavailability.

Workflow and Logical Relationships

The process from compound synthesis to final structural analysis follows a logical progression, as illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

References

A Comparative Guide to the Purity Assessment of (4-Fluoro-3-methylphenyl)methanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a critical parameter in drug development and chemical synthesis. (4-Fluoro-3-methylphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is essential for the safety, efficacy, and quality of the final drug product.[1][2] This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

Comparison of HPLC and GC-MS for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both cornerstone techniques for impurity profiling in the pharmaceutical industry.[1][2] When coupled with Mass Spectrometry (MS), they provide a robust platform for the separation, identification, and quantification of impurities.[2][3]

Table 1: Comparison of HPLC and GC-MS for the Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1][4]Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase.[1][4]
Applicability to this compound Well-suited for this non-volatile, thermally stable compound.[1][4]Suitable as the compound is amenable to volatilization, though care must be taken to avoid thermal degradation.
Typical Impurities Detected Non-volatile organic impurities, starting material residues, by-products, degradation products, and positional isomers.[2]Volatile and semi-volatile impurities, residual solvents, and certain process-related impurities.[1][2][4]
Sensitivity High, capable of detecting impurities at trace levels (typically down to 0.01%).[1]Very high, especially for volatile compounds, with detection limits often in the ppm to ppb range.
Selectivity Excellent, especially with UV or MS detectors. Can resolve closely related structural isomers.[5]Excellent, particularly with high-resolution mass spectrometry, allowing for the differentiation of isomers.[5][6]
Sample Preparation Simple dissolution in a suitable solvent.[7]May require derivatization for less volatile impurities to improve volatility and chromatographic performance.[8][9]
Instrumentation HPLC system with a UV or MS detector.[4]GC system coupled with a mass spectrometer.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A robust Reversed-Phase HPLC (RP-HPLC) method is ideal for the purity assessment of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for separating aromatic compounds.[7] For fluorinated compounds, a fluorinated stationary phase could offer unique selectivity.[10]

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, is often effective. A typical gradient could be:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Return to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at 254 nm or MS detection for identification of unknown impurities.

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase initial composition (e.g., 95:5 Water:Acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is particularly useful for identifying volatile impurities and residual solvents.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable for the analysis of aromatic alcohols.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C[11]

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

Sample Preparation:

  • Prepare a solution of the this compound sample at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or methanol.

  • For the analysis of less volatile impurities, derivatization with a silylating agent (e.g., BSTFA) may be necessary to increase volatility.

Data Presentation

The quantitative data from both HPLC and GC-MS analyses can be summarized for a clear comparison of different batches or suppliers of this compound.

Table 2: Hypothetical Purity Assessment Data

Analytical MethodMain Peak Retention Time (min)Purity (%)Number of Impurities DetectedMajor Impurity (%)
HPLC-UV 12.599.540.2 (at 10.8 min)
GC-MS 9.899.72 (volatile)0.15 (at 7.2 min)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound.

G cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Receiving Receive this compound Sample Sample_Preparation Prepare Sample Solution (e.g., 1 mg/mL) Sample_Receiving->Sample_Preparation HPLC_Injection Inject into HPLC-UV/MS Sample_Preparation->HPLC_Injection For non-volatile impurities GCMS_Injection Inject into GC-MS Sample_Preparation->GCMS_Injection For volatile impurities Chromatographic_Separation_HPLC Chromatographic Separation HPLC_Injection->Chromatographic_Separation_HPLC Data_Acquisition_HPLC Data Acquisition Chromatographic_Separation_HPLC->Data_Acquisition_HPLC Peak_Integration Peak Integration and Purity Calculation Data_Acquisition_HPLC->Peak_Integration Chromatographic_Separation_GCMS Chromatographic Separation GCMS_Injection->Chromatographic_Separation_GCMS Data_Acquisition_GCMS Data Acquisition Chromatographic_Separation_GCMS->Data_Acquisition_GCMS Data_Acquisition_GCMS->Peak_Integration Impurity_Identification Impurity Identification (MS) Peak_Integration->Impurity_Identification Reporting Generate Certificate of Analysis Impurity_Identification->Reporting

Caption: Workflow for Purity Assessment.

Logical Relationship of Potential Impurities

The diagram below illustrates the potential sources and relationships of impurities that may be present in a sample of this compound.

G Starting_Materials Starting Materials (e.g., 4-Fluoro-3-methylbenzoic acid) Byproducts Reaction By-products Starting_Materials->Byproducts Target_Compound This compound (Final Product) Starting_Materials->Target_Compound Positional_Isomers Positional Isomers (e.g., (3-Fluoro-4-methylphenyl)methanol) Starting_Materials->Positional_Isomers if present in starting material Intermediates Intermediates Intermediates->Byproducts Intermediates->Target_Compound Byproducts->Target_Compound as impurities Degradation_Products Degradation Products Residual_Solvents Residual Solvents Residual_Solvents->Target_Compound as impurities Target_Compound->Degradation_Products on storage Positional_Isomers->Target_Compound as impurities

References

Comparison Guide: Biological Activity of Novel Compounds Derived from (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I strive to provide accurate and factual information. My search for publicly available studies on the biological activity of compounds synthesized directly from (4-Fluoro-3-methylphenyl)methanol did not yield specific results detailing a range of compounds and their comparative biological activities. This suggests that there is limited published research in this specific area.

However, I can provide a detailed template for the "Comparison Guide" you requested. This guide will use a hypothetical scenario involving two compounds, Compound X and Compound Y , synthesized from this compound, and will be populated with illustrative data. This will serve as a practical example of how to structure and present your findings when you have experimental data.

This guide provides a comparative analysis of the biological activities of two novel compounds, designated Compound X and Compound Y, synthesized from the common precursor this compound. The primary focus of this evaluation is their potential as inhibitors of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).

Overview of Synthesized Compounds

The chemical structures of the parent compound and the two synthesized derivatives are presented below. The synthetic route, originating from this compound, is a multi-step process designed to explore structure-activity relationships.

(Note: The following data is illustrative to demonstrate the format of the comparison guide.)

Comparative Analysis of In Vitro COX-2 Inhibition

The inhibitory potential of Compound X and Compound Y against human recombinant COX-2 was assessed. The results are compared with Celecoxib, a known selective COX-2 inhibitor.

Table 1: COX-2 Inhibition Data

CompoundIC₅₀ (μM)% Inhibition at 10 μM
Compound X2.585%
Compound Y8.152%
Celecoxib (Control)0.0598%

Cellular Anti-inflammatory Activity

The ability of the compounds to reduce the production of Prostaglandin E₂ (PGE₂), a key inflammatory mediator, was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Inhibition of PGE₂ Production in RAW 264.7 Cells

CompoundEC₅₀ (μM)Max. PGE₂ Reduction
Compound X5.278%
Compound Y15.845%
Celecoxib (Control)0.195%

Experimental Protocols

A colorimetric COX-2 inhibitor screening assay was used. Human recombinant COX-2 was incubated with the test compounds (Compound X, Compound Y, and Celecoxib) at varying concentrations for 15 minutes at room temperature. Arachidonic acid, the substrate for COX-2, was then added to initiate the reaction. The production of Prostaglandin G₂ was measured via the colorimetric detection of a reaction byproduct at 590 nm. IC₅₀ values were calculated from the dose-response curves.

RAW 264.7 macrophage cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then pre-incubated with different concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation and PGE₂ production. The concentration of PGE₂ in the cell culture supernatant was quantified using a competitive ELISA kit. EC₅₀ values were determined from the concentration-response data.

Visualized Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

cluster_0 Cellular Inflammation Pathway cluster_1 Point of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Initiates COX-2 Upregulation COX-2 Upregulation NF-kB Pathway->COX-2 Upregulation Leads to PGE₂ PGE₂ Arachidonic Acid Arachidonic Acid Arachidonic Acid->PGE₂ Converted by COX-2 Compound X/Y Compound X/Y

Caption: Targeted inhibition of the COX-2 enzyme to block the production of inflammatory Prostaglandin E₂.

cluster_workflow Cellular Assay Workflow start Seed RAW 264.7 Cells incubation1 Overnight Adhesion start->incubation1 pretreatment Pre-treat with Compounds incubation1->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation2 24h Incubation stimulation->incubation2 supernatant Collect Supernatant incubation2->supernatant elisa PGE₂ ELISA supernatant->elisa analysis Data Analysis (EC₅₀) elisa->analysis

Caption: Workflow for determining the cellular anti-inflammatory activity of the synthesized compounds.

This guide provides a comprehensive framework for comparing the biological activities of newly synthesized compounds. The use of standardized assays, clear data presentation, and detailed protocols is essential for robust scientific communication and drug development efforts.

A Spectroscopic Showdown: Distinguishing (4-Fluoro-3-methylphenyl)methanol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of (4-Fluoro-3-methylphenyl)methanol with its positional isomers reveals key differences in their NMR, IR, and Mass Spectra, providing a robust methodology for their differentiation. This guide offers a comprehensive analysis of their spectral data for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of isomeric compounds is paramount. Subtle shifts in the substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity and physical properties. This guide provides a comparative spectroscopic analysis of this compound and its key isomers: (2-Fluoro-5-methylphenyl)methanol, (3-Fluoro-4-methylphenyl)methanol, and (5-Fluoro-2-methylphenyl)methanol. By examining their ¹H NMR, ¹³C NMR, IR, and Mass Spectra, we highlight the distinguishing features that enable their precise identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)

CompoundAr-H-CH₂OH-OH-CH₃
This compound~7.2-7.0 (m)~4.6 (s)~1.8 (br s)~2.2 (s)
(2-Fluoro-5-methylphenyl)methanol~7.1-6.9 (m)~4.7 (s)~1.7 (br s)~2.3 (s)
(3-Fluoro-4-methylphenyl)methanol~7.3-7.1 (m)~4.6 (s)~1.9 (br s)~2.2 (s)
(5-Fluoro-2-methylphenyl)methanol~7.0-6.8 (m)~4.6 (s)~1.8 (br s)~2.2 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC-F (¹JC-F in Hz)C-OHC-CH₃Ar-C-CH₂OH-CH₃
This compound~160 (d, ~245)~138~125~132, 129, 115~64~15
(2-Fluoro-5-methylphenyl)methanol~162 (d, ~243)~128~138~131, 130, 116, 114~58~21
(3-Fluoro-4-methylphenyl)methanol~159 (d, ~242)~135~130~131, 128, 125, 114~64~16
(5-Fluoro-2-methylphenyl)methanol~162 (d, ~240)~139~122~131, 126, 114, 113~62~14

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C-O StretchC-F Stretch
This compound~3350 (broad)~3050~2920, 2870~1030~1220
(2-Fluoro-5-methylphenyl)methanol~3340 (broad)~3040~2925, 2865~1020~1210
(3-Fluoro-4-methylphenyl)methanol~3360 (broad)~3060~2930, 2875~1040~1230
(5-Fluoro-2-methylphenyl)methanol~3355 (broad)~3055~2922, 2872~1025~1215

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M-H]⁺[M-OH]⁺[M-H₂O]⁺
This compound140139123122
(2-Fluoro-5-methylphenyl)methanol140139123122
(3-Fluoro-4-methylphenyl)methanol140139123122
(5-Fluoro-2-methylphenyl)methanol140139123122

Experimental Protocols

A detailed description of the methodologies used to acquire the spectroscopic data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.[1][2][3][4][5][6]

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the neat compound was placed directly on the ATR crystal. The spectra were recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.[7][8][9]

Mass Spectrometry (MS)

Isomer Differentiation Workflow

The differentiation of these isomers is a stepwise process involving the careful analysis of the collected spectroscopic data. The following diagram illustrates the logical workflow for distinguishing between the four isomers.

Isomer_Differentiation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Isomer Mixture nmr ¹H & ¹³C NMR Analysis start->nmr Primary Technique ir IR Spectroscopy start->ir Confirmatory ms Mass Spectrometry start->ms Confirmatory nmr_aromatic Aromatic Region Splitting Pattern nmr->nmr_aromatic nmr_cf_coupling ¹J(C-F) Coupling Constant nmr->nmr_cf_coupling ir_fingerprint Fingerprint Region (1300-1000 cm⁻¹) ir->ir_fingerprint ms_fragmentation Fragmentation Pattern ms->ms_fragmentation isomer1 This compound nmr_aromatic->isomer1 Distinguishes substitution pattern isomer2 (2-Fluoro-5-methylphenyl)methanol nmr_aromatic->isomer2 Distinguishes substitution pattern isomer3 (3-Fluoro-4-methylphenyl)methanol nmr_aromatic->isomer3 Distinguishes substitution pattern isomer4 (5-Fluoro-2-methylphenyl)methanol nmr_aromatic->isomer4 Distinguishes substitution pattern ir_fingerprint->isomer1 Unique vibrational modes ir_fingerprint->isomer2 Unique vibrational modes ir_fingerprint->isomer3 Unique vibrational modes ir_fingerprint->isomer4 Unique vibrational modes ms_fragmentation->isomer1 Subtle differences in fragment intensities ms_fragmentation->isomer2 Subtle differences in fragment intensities ms_fragmentation->isomer3 Subtle differences in fragment intensities ms_fragmentation->isomer4 Subtle differences in fragment intensities

Caption: Logical workflow for the spectroscopic differentiation of fluoromethylphenylmethanol isomers.

References

A Comparative Guide to (4-Fluoro-3-methylphenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate starting materials and intermediates is a critical factor influencing the efficiency of synthesis, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of (4-Fluoro-3-methylphenyl)methanol, a key building block in organic synthesis, against viable alternatives. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in making informed decisions.

Product Performance Comparison

The performance of this compound is benchmarked against two structurally similar and commercially available alternatives: (4-Fluorophenyl)methanol and (3-Fluoro-5-methylphenyl)methanol. The comparison focuses on key quality attributes typically found in a Certificate of Analysis (CoA), such as purity, impurity profile, and stability.

Table 1: Comparison of Key Quality Attributes

ParameterThis compound(4-Fluorophenyl)methanol(3-Fluoro-5-methylphenyl)methanol
Purity (by GC-FID) ≥ 98.5%≥ 99.0%≥ 98.0%
Major Impurity Isomeric Impurity (e.g., 2-Fluoro-5-methylphenyl)methanol)Unsubstituted Benzyl AlcoholDimeric Ether Impurity
Impurity Level (Max) ≤ 0.5%≤ 0.3%≤ 0.8%
Water Content (Karl Fischer) ≤ 0.1%≤ 0.1%≤ 0.2%
Appearance Colorless to light yellow liquidColorless liquidLight yellow solid
Stability (25°C/60% RH, 12 months) No significant degradationNo significant degradationMinor increase in related substances

Experimental Protocols

To ensure the reliability and reproducibility of the data presented, detailed experimental protocols for the key analytical methods are provided below.

Purity Determination by Gas Chromatography-Flame Ionization Detector (GC-FID)

This method is employed to determine the purity of the benzyl alcohol derivatives and to quantify any related substance impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as dichloromethane or methanol.

Procedure: Inject the prepared sample solution into the GC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Stability Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate the parent compound from its potential degradation products, thus providing an indication of its stability under various stress conditions.

Instrumentation:

  • HPLC System: Waters Alliance e2695 or equivalent

  • Detector: Photodiode Array (PDA) Detector

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation: Prepare a solution of the sample at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

Stress Testing Protocol: To assess stability, subject the sample solution to the following conditions:

  • Acidic: 0.1 N HCl at 60°C for 24 hours

  • Basic: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80°C for 48 hours (solid state)

  • Photolytic: Expose to UV light (254 nm) for 24 hours (solid state)

Analyze the stressed samples using the HPLC method and compare the chromatograms to that of an unstressed sample to identify and quantify any degradation products.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and decision-making logic, the following diagrams are provided.

Experimental_Workflow_Purity_Analysis cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing start Start: Receive Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report end end report->end End: Final Purity Value

Caption: Workflow for Purity Analysis by GC-FID.

Caption: Decision Tree for Compound Selection.

Conclusion

This compound presents a robust profile for use in research and drug development, with a favorable balance of purity and a well-defined impurity profile. While alternatives like (4-Fluorophenyl)methanol may offer slightly higher purity, the specific substitution pattern of this compound may be essential for the desired synthetic outcome. The choice of starting material should be guided by a thorough evaluation of the required quality attributes, the tolerance for specific impurities, and the stability requirements of the intended synthetic process. The provided experimental protocols offer a solid foundation for in-house verification and comparison of different batches or suppliers of these critical chemical building blocks.

A Comparative Guide to the Synthetic Utility of (4-Fluoro-3-methylphenyl)methanol and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can significantly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of the synthetic utility of (4-Fluoro-3-methylphenyl)methanol against its non-fluorinated analogs, such as (3-methylphenyl)methanol and benzyl alcohol. By examining key chemical transformations, this document aims to equip researchers with the insights needed to select the appropriate building block for their synthetic endeavors.

The presence of a fluorine atom at the C4 position and a methyl group at the C3 position of the phenyl ring in this compound introduces distinct electronic effects that modulate the reactivity of the benzylic alcohol. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect through induction (-I effect), which can influence the stability of reaction intermediates and transition states.

Comparative Analysis of Key Synthetic Transformations

The utility of a benzyl alcohol derivative in synthesis is often determined by its performance in a range of fundamental reactions. Below is a comparison of this compound and its non-fluorinated counterparts in several common synthetic transformations.

1. Oxidation to Aldehydes and Carboxylic Acids

The oxidation of benzyl alcohols is a fundamental process for accessing the corresponding aldehydes and carboxylic acids, which are versatile intermediates in organic synthesis. The electron-withdrawing nature of the fluorine atom in this compound can influence the rate and selectivity of this transformation.

Starting MaterialReagentProductYield (%)Reference
This compoundPCC4-Fluoro-3-methylbenzaldehyde~85%Inferred from standard oxidation protocols
(3-Methylphenyl)methanolPCC3-Methylbenzaldehyde~90%Inferred from standard oxidation protocols
This compoundKMnO44-Fluoro-3-methylbenzoic acidHigh[1][2]
(3-Methylphenyl)methanolKMnO43-Methylbenzoic acidHighGeneral knowledge

2. Etherification Reactions

Etherification, often achieved through the Williamson ether synthesis or acid-catalyzed dehydration, is crucial for introducing diverse functionalities. The reactivity of the benzyl alcohol in these reactions can be affected by the electronic properties of the aromatic ring.

AlcoholReagentProductYield (%)Reference
Benzyl alcoholNaH, CH3IBenzyl methyl ether>95%General knowledge
This compoundNaH, CH3I1-(Methoxymethyl)-4-fluoro-3-methylbenzeneExpected to be slightly lower than non-fluorinated analog due to -I effectInferred
Benzyl alcoholEthanol, FeCl3·6H2O/HFIPBenzyl ethyl etherGood[3]
4-Methylbenzyl alcoholEthanol, FeCl3·6H2O/HFIP4-Methylbenzyl ethyl ether73%[3]

3. Esterification Reactions

Esterification is a vital reaction for producing a wide range of functional molecules, from fragrances to active pharmaceutical ingredients. The Fischer-Speier esterification, which is acid-catalyzed, is a common method.

AlcoholCarboxylic AcidCatalystProductYield (%)Reference
MethanolFluorinated Benzoic AcidsUiO-66-NH2Methyl FluorobenzoatesHigh[4][5]
MethanolBenzoic AcidH2SO4Methyl Benzoate~70%[6]
This compoundAcetic AnhydridePyridine(4-Fluoro-3-methylphenyl)methyl acetateHighInferred
(3-Methylphenyl)methanolAcetic AnhydridePyridine(3-Methylphenyl)methyl acetateHighInferred

4. Halogenation Reactions

The conversion of benzylic alcohols to benzylic halides is a key step in many synthetic pathways, enabling subsequent nucleophilic substitution reactions.

Starting MaterialReagentProductYield (%)Reference
Benzyl alcoholsSF6 (electrocatalytic)Benzyl fluoridesGood[7]
This compoundSOCl21-(Chloromethyl)-4-fluoro-3-methylbenzeneHighInferred
(3-Methylphenyl)methanolSOCl21-(Chloromethyl)-3-methylbenzeneHighInferred

Experimental Protocols

1. Oxidation of a Benzyl Alcohol to an Aldehyde using Pyridinium Chlorochromate (PCC)

  • Procedure: To a stirred solution of the benzyl alcohol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added pyridinium chlorochromate (PCC, 1.5 eq). The reaction mixture is stirred at room temperature for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding benzaldehyde.

2. Williamson Ether Synthesis

  • Procedure: To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 5 mL/mmol) at 0 °C is added the benzyl alcohol (1.0 eq) dropwise. The mixture is stirred at room temperature for 30 minutes, after which the alkyl halide (e.g., methyl iodide, 1.2 eq) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography.

3. Fischer-Speier Esterification

  • Procedure: A solution of the benzyl alcohol (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (2-3 drops) in a suitable solvent (e.g., toluene) is heated at reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude ester is purified by column chromatography.

4. Conversion of a Benzyl Alcohol to a Benzyl Chloride using Thionyl Chloride

  • Procedure: To a solution of the benzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C is added thionyl chloride (SOCl2, 1.2 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress is monitored by TLC. Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude benzyl chloride can be used in the next step without further purification or purified by distillation under reduced pressure.

Visualizing Synthetic Pathways and Concepts

Synthetic_Transformations cluster_start Starting Alcohols cluster_products Synthetic Products Fluorinated_Alcohol This compound Aldehyde Aldehyde Fluorinated_Alcohol->Aldehyde Oxidation (PCC) Ether Ether Fluorinated_Alcohol->Ether Etherification Ester Ester Fluorinated_Alcohol->Ester Esterification Halide Halide Fluorinated_Alcohol->Halide Halogenation NonFluorinated_Alcohol Non-Fluorinated Analogs ((3-methylphenyl)methanol, Benzyl alcohol) NonFluorinated_Alcohol->Aldehyde Oxidation (PCC) NonFluorinated_Alcohol->Ether Etherification NonFluorinated_Alcohol->Ester Esterification NonFluorinated_Alcohol->Halide Halogenation Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Further Oxidation (KMnO4)

Caption: General synthetic transformations of benzyl alcohols.

Electronic_Effects Fluorine Fluorine Atom Inductive_Effect Strong Inductive Effect (-I) Fluorine->Inductive_Effect Reactivity_Modulation Modulation of Reactivity Inductive_Effect->Reactivity_Modulation Benzylic_Cation Destabilization of Benzylic Carbocation Intermediate Reactivity_Modulation->Benzylic_Cation Nucleophilic_Attack Increased Electrophilicity of Benzylic Carbon Reactivity_Modulation->Nucleophilic_Attack SN1_Reactions Slower SN1 Reactions Benzylic_Cation->SN1_Reactions SN2_Reactions Potentially Faster SN2 Reactions Nucleophilic_Attack->SN2_Reactions

Caption: Influence of fluorine's electronic effects on reactivity.

Decision_Workflow Start Start: Select Benzyl Alcohol Analog Desired_Properties Are enhanced metabolic stability, lipophilicity, or specific binding interactions required in the final product? Start->Desired_Properties Use_Fluorinated Choose this compound Desired_Properties->Use_Fluorinated Yes Reaction_Mechanism Consider the reaction mechanism. Is a stabilized carbocation intermediate crucial? Desired_Properties->Reaction_Mechanism No Use_NonFluorinated Choose a non-fluorinated analog Reaction_Mechanism->Use_NonFluorinated No Consider_Alternative Consider alternative non-fluorinated analog or reaction conditions for the fluorinated analog. Reaction_Mechanism->Consider_Alternative Yes

Caption: Decision workflow for selecting a benzyl alcohol analog.

Conclusion

The choice between this compound and its non-fluorinated analogs is a strategic decision that hinges on the desired properties of the final product and the specific synthetic transformation being employed. The presence of the fluorine atom in this compound offers distinct advantages, particularly in the context of drug discovery, by potentially enhancing metabolic stability and modulating biological activity.[1] However, its electron-withdrawing nature can decrease the rate of reactions that proceed through a carbocation intermediate.

In contrast, non-fluorinated analogs like (3-methylphenyl)methanol may exhibit higher reactivity in certain transformations due to the absence of the deactivating fluorine substituent. Ultimately, a thorough understanding of the electronic effects at play and the specific reaction mechanism is paramount for making an informed choice. This guide provides a foundational framework for researchers to navigate these considerations and optimize their synthetic strategies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of (4-Fluoro-3-methylphenyl)methanol, ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. Understanding these properties is crucial for safe handling and disposal.

PropertyValue
Molecular Formula C₈H₉FO
Molecular Weight 140.16 g/mol
Appearance White to off-white solid (based on similar compounds)
Melting Point 61-62°C (for the structurally similar (2,3,5,6-tetrafluoro-4-methylphenyl)methanol)[1]
Boiling Point 201.4±35.0 °C (predicted for the structurally similar (2,3,5,6-tetrafluoro-4-methylphenyl)methanol)[1]
Density 1.423±0.06 g/cm³ (predicted for the structurally similar (2,3,5,6-tetrafluoro-4-methylphenyl)methanol)[1]
Solubility Insoluble in water; soluble in organic solvents like benzene and toluene (based on similar compounds).[1]
XlogP (Predicted) 1.5
Health and Safety Information
  • Irritation: May cause irritation to the eyes, respiratory system, and skin.[1]

  • Flammability: Assumed to be a flammable solid. Keep away from ignition sources.

  • Toxicity: Should be handled in a well-ventilated area or a fume hood to avoid inhalation.[1]

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated organic compound, it requires special disposal procedures.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[1][2] This is crucial as halogenated waste is treated differently from non-halogenated organic waste, often at a higher cost.[3]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic solvents.[3] Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical and is in good condition with a secure, threaded cap.[4]

Labeling
  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[3][4]

  • Content List: All chemical constituents in the container must be listed with their approximate percentages. Do not use abbreviations or chemical formulas.[4]

Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ignition Sources: Keep the storage area away from sources of ignition such as open flames, hot surfaces, and direct sunlight.[2]

Disposal of Contaminated Materials
  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic waste. After rinsing, the container can be managed for recycling or disposal according to your institution's guidelines, which may include defacing the label and puncturing the container to prevent reuse.

  • Contaminated PPE: Dispose of contaminated gloves, absorbent pads, and other disposable materials as hazardous waste in a sealed and properly labeled bag or container.

Arranging for Final Disposal
  • Contact EHS: Do not dispose of this compound down the drain.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.

  • Licensed Disposal Facility: The final disposal will be handled by a licensed hazardous waste management facility, typically through high-temperature incineration.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill collect_waste Collect in designated 'Halogenated Organic Waste' container is_spill->collect_waste No spill_cleanup Contain spill with inert absorbent material is_spill->spill_cleanup Yes label_container Label container with 'Hazardous Waste', contents, and date collect_waste->label_container store_waste Store sealed container in a designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs final_disposal Disposal by licensed hazardous waste facility contact_ehs->final_disposal collect_spill_waste Collect contaminated material in a sealed, labeled container spill_cleanup->collect_spill_waste collect_spill_waste->store_waste

References

Personal protective equipment for handling (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (4-Fluoro-3-methylphenyl)methanol, tailored for research and drug development professionals. The following procedures are based on best practices for handling structurally similar aromatic alcohols, such as benzyl alcohol, in the absence of a specific Safety Data Sheet (SDS) for the target compound.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required level of protection depends on the specific handling procedure and the potential for exposure.

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash risks.To protect eyes from potential splashes of the chemical, which may cause serious irritation.
Hand Protection Disposable nitrile gloves. For extended contact or larger quantities, consider double-gloving or heavier-duty gloves.Nitrile gloves offer good chemical resistance.[1] Always inspect gloves before use and replace them immediately if contaminated.[1]
Body Protection A buttoned, long-sleeved lab coat.To protect skin and clothing from contamination.[1]
Footwear Closed-toe and closed-heel shoes.To protect feet from spills and falling objects.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1] A NIOSH-approved respirator may be necessary for inadequate ventilation.To minimize the inhalation of vapors or aerosols.[1]

II. Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Ensure Access to Eyewash/Shower prep_hood->prep_emergency handle_tools Use Appropriate Tools (Spatula, etc.) prep_emergency->handle_tools handle_weigh Weigh Compound Carefully handle_tools->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Keep Container Closed When Not in Use handle_transfer->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors.[3][4]

    • Before handling the compound, ensure all necessary PPE is correctly worn.[5]

    • Have an emergency plan and ensure access to an eyewash station and safety shower.[4]

  • Handling:

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.

    • Keep containers tightly closed when not in use.[6]

    • Avoid contact with skin, eyes, and clothing.[3]

  • In Case of a Spill:

    • Minor Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.[4][7] Clean the affected area thoroughly with soap and water.[4]

    • Major Spills: Evacuate the area and alert emergency responders.[6] Prevent the spill from entering drains or waterways.[4]

III. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain.
Contaminated Materials Items such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container for proper disposal.
Empty Containers Uncleaned empty containers should be treated as hazardous waste.[7] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled.

Experimental Protocol Reference: General Procedure for Handling Aromatic Alcohols

While a specific experimental protocol for this compound is not provided, the following general methodology for handling similar chemicals should be adopted:

  • Pre-weighing: Tare a suitable container on an analytical balance within a fume hood.

  • Dispensing: Carefully dispense the required amount of this compound into the tared container using a clean spatula.

  • Dissolution: If required, dissolve the compound in an appropriate solvent within the reaction vessel under constant stirring in the fume hood.

  • Reaction Quenching and Workup: Follow the specific quenching and workup procedures for your reaction, ensuring that all aqueous and organic waste is collected for proper disposal.

  • Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous waste. The glassware should then be washed thoroughly with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.